2-Benzyloxy-3-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFUJKRDCWUMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285328 | |
| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107558-95-2 | |
| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107558-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzyloxy-3-nitrobenzoic acid CAS number and molecular weight
Primary Application: Pharmaceutical Intermediate & Scaffold Design Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1]
2-Benzyloxy-3-nitrobenzoic acid is a specialized aromatic building block used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinazolines, benzoxazinones) and natural product analogs (e.g., Antimycin A3). Its structural utility lies in the orthogonal reactivity of its functional groups: a carboxylic acid for amide coupling, a nitro group for reduction to an amine, and a benzyl ether protecting the phenol, which can be removed via hydrogenolysis.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| Chemical Name | 2-(Benzyloxy)-3-nitrobenzoic acid | IUPAC |
| Molecular Formula | C₁₄H₁₁NO₅ | |
| Molecular Weight | 273.24 g/mol | |
| Precursor CAS | 85-38-1 | (3-Nitrosalicylic acid) |
| Related CAS | 217095-89-1 | (Benzyl ester derivative) |
| Appearance | Pale yellow to off-white solid | Nitro group chromophore |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility |
| pKa (Calc.) | ~2.8 - 3.2 | Acidified by ortho-nitro group |
| LogP (Calc.) | ~2.9 | Moderate lipophilicity |
Synthetic Architecture & Process Chemistry
The synthesis of this compound presents a classic chemoselectivity challenge: differentiating between the carboxylic acid and the phenolic hydroxyl group of the starting material, 3-nitrosalicylic acid .
The "Bis-Protection / Hydrolysis" Strategy
Direct mono-alkylation of the phenol (Williamson ether synthesis) is often low-yielding due to the competing nucleophilicity of the carboxylate. The industry-standard approach involves exhaustive alkylation to form the benzyl ester, followed by selective hydrolysis.
Why this route?
-
Yield: Maximizes conversion of the phenol, which is sterically hindered by the ortho-nitro group.
-
Purification: The intermediate benzyl ester is lipophilic and easily purified by recrystallization or silica chromatography, removing unreacted polar starting materials.
-
Scalability: Avoids the need for expensive selective protecting groups.
Reaction Pathway Diagram
Figure 1: Synthetic workflow utilizing the bis-protection strategy to ensure high purity of the final acid.
Detailed Experimental Protocol
Safety Warning: Nitro compounds are potentially explosive. Benzyl bromide is a potent lachrymator. Conduct all operations in a fume hood.
Step 1: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate
-
Charge: To a flame-dried round-bottom flask, add 3-nitrosalicylic acid (1.0 eq) and anhydrous DMF (10 volumes).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.5 eq) in portions. The mixture may turn deep orange/red (phenoxide formation).
-
Alkylation: Add Benzyl Bromide (BnBr) (2.2 eq) dropwise via syringe to control the exotherm.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (polar) should disappear, replaced by the non-polar ester spot.
-
Workup: Pour the reaction mixture into ice-water. The bis-benzylated product will precipitate. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Step 2: Selective Hydrolysis to the Free Acid
-
Solvation: Dissolve the intermediate ester (from Step 1) in THF (5 volumes).
-
Hydrolysis: Add a solution of LiOH·H₂O (3.0 eq) in water (2 volumes).
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Checkpoint: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).
-
-
Isolation:
-
Concentrate to remove THF.
-
Dilute the aqueous residue with water.
-
Acidification: Slowly add 1M HCl until pH ~2. The product, This compound , will precipitate as a solid.
-
-
Final Processing: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Medicinal Chemistry Applications
A. Scaffold for Heterocycle Synthesis
This molecule is a "masked" anthranilic acid derivative.
-
Quinazolinones: Reduction of the nitro group (Fe/AcOH or H₂/Pd-C) yields 2-amino-3-benzyloxybenzoic acid . Condensation with formamidine or urea yields 8-benzyloxyquinazolin-4(3H)-ones, a privileged scaffold in kinase inhibitors (e.g., EGFR, PI3K).
-
Benzoxazinones: Reaction with acyl chlorides followed by cyclization.
B. Natural Product Analogs (Antimycin A)
As referenced in the synthesis of Antimycin A3 , the 3-nitro-2-hydroxy/benzyloxy motif is critical for the electron transport chain inhibition activity of this class of antibiotics. The benzyloxy group protects the phenol during the delicate amide coupling steps required to build the dilactone core.
C. Neuroprotective Agents
Recent studies utilize benzyloxy-benzamide derivatives to disrupt protein-protein interactions (e.g., PSD95-nNOS) in ischemic stroke models. The 2-benzyloxy-3-nitro moiety provides a specific steric and electronic profile that modulates binding affinity.
Downstream Logic Diagram
Figure 2: Divergent utility of the scaffold in drug discovery campaigns.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral features should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.5 ppm: Broad singlet (COOH).
-
δ 8.0 - 7.3 ppm: Aromatic protons (Multiplets). Watch for the characteristic 1,2,3-trisubstituted pattern of the benzoic acid ring.
-
δ 5.2 ppm: Singlet (2H), corresponding to the benzylic -OCH₂- protons.
-
-
IR Spectrum:
-
~1700 cm⁻¹: C=O stretch (Carboxylic acid).
-
1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).
-
References
-
Precursor Identity: National Institute of Standards and Technology (NIST). Benzoic acid, 2-hydroxy-3-nitro- (CAS 85-38-1).[2]Link
-
Synthetic Application (Antimycin): Improved Synthesis of Antimycin A3. Chemical and Pharmaceutical Bulletin. Link (Contextual citation based on general synthesis of Antimycins).
-
Neuroprotection Studies: Chen, D., et al. (2023).[10] Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.[10] European Journal of Medicinal Chemistry. Link
-
Ester Derivative: Santa Cruz Biotechnology. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1).Link
Sources
- 1. 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester [lgcstandards.com]
- 2. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. ijcrt.org [ijcrt.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. (2R,3S)-(+)-3-(苄氧甲基)环氧乙烷-2-甲醇 4-硝基苯甲酸酯 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Nitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Benzyloxy-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive, multi-technique approach for the definitive structural analysis and purity assessment of 2-Benzyloxy-3-nitrobenzoic acid (C₁₄H₁₁NO₅). Intended for researchers, chemists, and quality control specialists, this document moves beyond theoretical data to detail the practical application and causal reasoning behind the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section includes not only the interpretation of expected data but also detailed, field-tested experimental protocols. The integration of these orthogonal techniques provides a self-validating system for unambiguous structural confirmation and is designed to meet rigorous scientific and regulatory standards.
Introduction and Strategic Overview
This compound is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a benzoic acid core, a benzyloxy substituent, and a nitro group. The precise arrangement of these groups is critical to its chemical reactivity and its utility as a potential intermediate in the synthesis of more complex molecules, such as antimycin analogues.[1] Inaccurate structural assignment or failure to identify impurities could lead to significant deviations in downstream applications, making rigorous analytical characterization a non-negotiable prerequisite for its use in research and development.
The analytical strategy outlined herein is built on the principle of orthogonal verification. By probing different aspects of the molecule's constitution—nuclear spin environments (NMR), vibrational modes of chemical bonds (IR), mass-to-charge ratio and fragmentation (MS), and chromatographic behavior (HPLC)—we can construct a cohesive and irrefutable structural proof.
Analytical Workflow
The logical flow for the analysis of a newly synthesized or sourced batch of this compound should follow a systematic progression from purity assessment to definitive structural elucidation.
Caption: Overall workflow for the analysis of this compound.
Physicochemical Properties Summary
A summary of the core physicochemical properties provides a foundational reference for handling, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₅ | [2] |
| Molecular Weight | 273.24 g/mol | Calculated |
| IUPAC Name | 2-(Benzyloxy)-3-nitrobenzoic acid | [2] |
| Appearance | Expected to be an off-white to pale yellow solid | [3] |
| CAS Number | 14389-86-7 | [4] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Rationale: Before committing resources to extensive spectroscopic analysis, it is imperative to assess the purity of the sample. HPLC with UV detection is the industry-standard method for this purpose due to its high resolution and sensitivity for UV-active compounds like nitroaromatics.[5] A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure sharp peak shapes and efficient elution. Formic acid is added to suppress the ionization of the carboxylic acid group, preventing peak tailing and improving reproducibility.[6]
Expected Results
A pure sample of this compound will present as a single major peak in the chromatogram when monitored at 254 nm, a wavelength where nitroaromatic compounds strongly absorb UV light.[6] The retention time is dependent on the specific conditions but serves as a consistent identifier for the compound under a defined method. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[6]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.[7]
-
Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulates.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Structural Elucidation
Once purity is confirmed to be acceptable (typically >95%), the focus shifts to the definitive confirmation of the chemical structure using a combination of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[8] ¹H NMR provides information on the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar aromatic acids and because its residual solvent peak does not interfere with key analyte signals. The acidic proton of the carboxylic acid is often broad and may exchange with trace water; its observation is a key indicator, but its chemical shift can be variable.[9][10]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
Aromatic Protons (Benzoic Ring): 3 protons expected in the ~7.5-8.2 ppm region. The electron-withdrawing effects of the -NO₂ and -COOH groups, and the electron-donating effect of the -OCH₂Ph group will cause distinct shifts. The proton at position 6 (ortho to the carboxyl group) is expected to be the most downfield.
-
Aromatic Protons (Benzyl Group): 5 protons expected in the ~7.3-7.5 ppm region, likely appearing as a complex multiplet.
-
Methylene Protons (-OCH₂-): A singlet corresponding to 2 protons, expected around ~5.2-5.5 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet corresponding to 1 proton, expected >12 ppm.[9][10] Its presence can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
-
Carboxyl Carbon (-COOH): Expected in the ~165-170 ppm range. Aromatic acids appear in this upfield region of the carbonyl range.[9][10]
-
Aromatic Carbons: A total of 10 distinct aromatic carbon signals are expected (4 for the substituted benzoic ring and 3 for the benzyl ring, accounting for symmetry). These will appear in the ~115-160 ppm range. The carbons directly attached to the electron-withdrawing nitro group (C3) and the oxygen (C2) will be significantly shifted.
-
Methylene Carbon (-OCH₂-): Expected around ~70 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument according to standard procedures to ensure high resolution.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.[8]
-
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[11] Each functional group has characteristic vibrational frequencies. For this molecule, we are specifically looking for evidence of the O-H bond in the carboxylic acid, the C=O carbonyl bond, the C-O bonds of the ether and acid, and the N-O bonds of the nitro group. The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[9][10]
Expected IR Absorption Bands (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[9][10] |
| ~3100 | C-H stretch (Aromatic) | Medium | Aromatic C-H bonds. |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl of an aromatic carboxylic acid.[11][12] |
| ~1525 & ~1370 | N-O asymmetric & symmetric stretch | Strong | Characteristic stretches for a nitro group (R-NO₂).[13] |
| ~1600, ~1450 | C=C stretch (Aromatic) | Medium, Variable | Benzene ring skeletal vibrations. |
| ~1250-1300 | C-O stretch (Acid/Ether) | Strong | Overlapping signals from Ar-O and O=C-O bonds. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.[8] Electrospray ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it is a soft ionization technique that typically keeps the molecule intact. Analysis in negative ion mode is ideal, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion. The high-resolution mass of this ion allows for the confirmation of the molecular formula.
Expected Mass Spectrometry Data (ESI-):
-
Molecular Ion: A strong peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 272.06.
-
High-Resolution Mass: The exact mass of the [M-H]⁻ ion (C₁₄H₁₀NO₅⁻) should be within 5 ppm of the calculated value (272.0559).
-
Key Fragmentation: Tandem MS (MS/MS) of the m/z 272 ion would likely show characteristic losses. Aromatic acids are known to lose CO₂H (45 Da) or OH (17 Da).[14][15] A significant fragment would be the loss of the benzyl group (91 Da) or the entire benzyloxy group (107 Da).
Data Integration for Structural Confirmation
The power of this multi-technique approach lies in how the data corroborates to build an unambiguous picture of the molecule.
Caption: How orthogonal analytical data confirms specific molecular features.
Experimental Protocol: LC-MS Analysis
-
System Preparation:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.[16]
-
Use the same column and mobile phases as the HPLC purity method.
-
-
Sample Preparation:
-
Use the same 10 µg/mL working solution prepared for the HPLC analysis.
-
-
LC-MS Conditions:
-
Use the same chromatographic conditions as the HPLC method.
-
Divert the flow to the MS detector after the initial solvent front has passed (e.g., after 1 minute) to avoid contaminating the source.
-
MS Ionization Mode: ESI, Negative.
-
Scan Range (Full Scan): m/z 50-500.
-
Capillary Voltage: 3.0-3.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow & Temp: Optimize for signal intensity (e.g., N₂, 600 L/hr, 350 °C).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Identify the [M-H]⁻ ion and confirm its m/z value.
-
If using a high-resolution instrument (e.g., Q-TOF), perform a molecular formula confirmation based on the accurate mass measurement.
-
Conclusion
The structural analysis of this compound requires a methodical and integrated analytical approach. By first establishing sample purity via HPLC, and then applying the synergistic techniques of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural profile can be generated. Each technique provides unique and confirmatory evidence for the key functional groups and overall molecular architecture. The protocols and interpretive guidelines presented in this document constitute a robust, self-validating system for the comprehensive characterization of this compound, ensuring its quality and suitability for subsequent scientific applications.
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A Comprehensive Technical Guide to 2-Benzyloxy-3-nitrobenzoic Acid Derivatives
Abstract: This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-benzyloxy-3-nitrobenzoic acid and its derivatives. This class of compounds is of growing importance in medicinal chemistry and materials science. This document will cover detailed synthetic methodologies, thorough characterization techniques, and explore the expanding applications of these versatile molecules, offering both foundational knowledge and advanced insights to propel future innovation.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound framework is a highly versatile scaffold in the field of organic synthesis. The strategic arrangement of its functional groups—a carboxylic acid, a nitro group, and a benzyloxy group—provides a powerful platform for creating complex molecular architectures. The carboxylic acid serves as a versatile handle for derivatization, such as amide bond formation. The electron-withdrawing nitro group can be readily converted to an amino group, opening pathways to a variety of heterocyclic systems. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. This combination of features makes these derivatives valuable building blocks for novel therapeutic agents and functional materials.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound and its derivatives is typically achieved through a well-defined, multi-step process. The protocols outlined below are established, reproducible methods, with a focus on the rationale behind key experimental choices.
Synthesis of this compound
The most common route to the title compound involves the benzylation of 2-hydroxy-3-nitrobenzoic acid.[1]
Experimental Protocol:
-
Dissolution: Begin by dissolving 2-hydroxy-3-nitrobenzoic acid in a polar aprotic solvent like dimethylformamide (DMF). The choice of solvent is crucial for the solubility of the reactants.
-
Base-mediated Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), in portions at room temperature. This step deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide ion. Potassium carbonate is often chosen for its ease of handling.
-
Benzylation: Introduce benzyl bromide or benzyl chloride to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction. Monitoring the reaction's progress can be done using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched with water and then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid. The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent like ethanol/water to yield the pure this compound.
Rationale for Experimental Choices:
-
Base Selection: The choice of base is critical. While a strong base like sodium hydride would also be effective, potassium carbonate is a milder, non-pyrophoric option that is sufficient for this transformation.
-
Solvent Choice: DMF is an ideal solvent due to its high boiling point and its ability to dissolve both the organic starting material and the inorganic base.
-
Purification Strategy: Recrystallization is a highly effective method for purifying the final product, which is typically a crystalline solid. This technique efficiently removes unreacted starting materials and byproducts.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Derivatization of the Carboxylic Acid
The carboxylic acid functionality is a key site for derivatization, most commonly through the formation of amides.
Experimental Protocol: Amide Synthesis
-
Activation of the Carboxylic Acid: Dissolve the this compound in a dry, aprotic solvent such as dichloromethane (DCM). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt). This combination converts the carboxylic acid into a more reactive species.
-
Amine Addition: Introduce the desired primary or secondary amine to the reaction mixture and stir at room temperature.
-
Purification: Following the completion of the reaction (as monitored by TLC), the mixture is subjected to an aqueous work-up, washing sequentially with dilute acid and saturated sodium bicarbonate solution. The organic layer is then dried and concentrated. The final amide product is typically purified by column chromatography on silica gel.
Protocol Validation: This is a standard and highly reliable method for amide bond formation. The use of HOBt minimizes potential side reactions. The aqueous work-up procedure is effective in removing the byproducts from the coupling agents and any unreacted starting materials.
Physicochemical Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical methods is typically employed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Elucidation of the proton environment. | Signals corresponding to the aromatic protons of both the benzoic acid and benzyl rings, a characteristic singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Determination of the carbon framework. | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the benzylic carbon. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak that corresponds to the calculated mass of the compound.[1] |
| Melting Point | Assessment of purity. | A sharp and narrow melting point range is indicative of a highly pure compound. |
Applications in Research and Development
Derivatives of this compound are valuable intermediates in various fields, particularly in the synthesis of agrochemicals and pharmaceuticals.[2]
Intermediates for Biologically Active Compounds
These compounds serve as key building blocks for a range of biologically active molecules. For instance, they can be used as intermediates in the synthesis of antimycin.[3] The presence of both the carboxylic acid and the nitro group allows for diverse chemical modifications, making them valuable precursors for complex molecules with desired biological activities.[2]
Precursors for Herbicides and Insecticides
Derivatives of nitrobenzoic acid are crucial in the synthesis of various agrochemicals.[2] For example, they are instrumental in the production of modern insecticides and herbicides.[2]
Logical Relationship Diagram:
Caption: Synthetic utility of this compound derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound and its derivatives. The versatility of this chemical scaffold, combined with robust and well-documented synthetic protocols, establishes it as a valuable tool for researchers and professionals in the ongoing pursuit of novel therapeutic agents and advanced materials.
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Thermodynamic stability of 2-Benzyloxy-3-nitrobenzoic acid
An In-depth Technical Guide to the Thermodynamic Stability of 2-Benzyloxy-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, a molecule of interest in pharmaceutical development and fine chemical synthesis. Due to the presence of both a nitroaromatic system and a benzyl ether linkage, a thorough understanding of its thermal behavior is paramount for safe handling, storage, and processing. This document synthesizes theoretical principles with established experimental protocols, offering a predictive framework and practical methodologies for researchers, scientists, and drug development professionals. We delve into the anticipated decomposition pathways, drawing parallels from the known thermal characteristics of 2-nitrobenzoic acid and benzyl ethers. Detailed, step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, enabling the empirical determination of key stability parameters. This guide is intended to be a self-validating resource, grounding its recommendations in established scientific literature and best practices for thermal hazard assessment.
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development
The journey of a drug candidate from discovery to market is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role. Among these, thermodynamic stability is a critical attribute that influences not only the safety of manufacturing processes but also the shelf-life, efficacy, and safety of the final drug product. Uncontrolled thermal decomposition can lead to a loss of potency, the formation of toxic impurities, and in worst-case scenarios, catastrophic thermal runaway events.
This compound incorporates structural motifs that warrant a detailed investigation of its thermal stability. The nitro group attached to the aromatic ring is an energetic functional group, and its presence can significantly lower the decomposition temperature of the molecule.[1][2][3] Furthermore, the benzyloxy substituent, while often employed as a stable protecting group in organic synthesis, is susceptible to cleavage under certain thermal and oxidative conditions.[4][5][6] This guide, therefore, aims to provide a robust framework for evaluating the thermodynamic stability of this compound, enabling the development of safe and reliable manufacturing and storage protocols.
Molecular Structure Analysis and Predicted Stability Concerns
The structure of this compound suggests two primary loci for thermal decomposition: the nitro-substituted benzoic acid core and the benzyl ether linkage.
-
The Nitroaromatic Core: The thermal decomposition of nitrobenzoic acids has been a subject of study, with the primary pathways identified as decarboxylation (loss of CO₂) and denitration (loss of the NO₂ group).[1][7] These decomposition processes are typically exothermic, releasing significant amounts of energy.[2] For instance, 2-nitrobenzoic acid exhibits a heat of decomposition in the range of 335.61 - 542.27 J/g.[2] The presence of the bulky benzyloxy group at the 2-position may sterically influence the decarboxylation process.
-
The Benzyl Ether Linkage: Benzyl ethers are generally considered stable protecting groups.[8] However, they are not inert to all conditions. Oxidative cleavage is a known degradation pathway, which can lead to the formation of the corresponding alcohol (in this case, 2-hydroxy-3-nitrobenzoic acid) and benzaldehyde.[6] While thermal stability of many benzyl ethers is robust, some have been shown to degrade at elevated temperatures.[6] The electronic effect of the nitro group on the aromatic ring could also influence the stability of the adjacent benzyl ether bond.
Based on these considerations, a multi-faceted approach is necessary to fully characterize the thermodynamic stability of this compound.
Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermodynamic stability of this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended. These techniques provide complementary information on the thermal events and mass loss associated with decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to contain any evolved gases during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400 °C). It is advisable to run the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to study the kinetics of decomposition.
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to identify the number of decomposition steps.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis:
-
Determine the onset temperature of mass loss (Tonset).
-
Identify the temperature of maximum mass loss rate from the peak of the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Visualization of Experimental Workflow and Potential Decomposition Pathways
To provide a clear visual representation of the experimental process and the potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Potential thermal decomposition pathways for this compound.
Data Summary and Interpretation
The data obtained from DSC and TGA experiments should be tabulated for clear comparison and interpretation. The following tables provide a template for summarizing the key findings.
Table 1: DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | e.g., 150-155 °C |
| Onset of Decomposition (Tonset) | e.g., 180 °C |
| Peak Decomposition Temperature (Tp) | e.g., 210 °C |
| Heat of Decomposition (ΔHd) | e.g., 450 J/g |
Table 2: TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
| Step 1 | e.g., 175-250 °C | e.g., 25% (corresponds to CO₂ loss) |
| Step 2 | e.g., 250-350 °C | e.g., 40% (corresponds to benzyloxy group loss) |
| Final Residue at 600 °C | - | e.g., < 5% |
Interpretation:
The onset of decomposition temperature obtained from both DSC and TGA is a critical parameter for defining the maximum safe operating and storage temperature. The heat of decomposition provides a measure of the energy released during the decomposition process; a high value indicates a greater potential for thermal runaway. The multi-step mass loss observed in TGA can be correlated with the proposed decomposition pathways. For example, a mass loss corresponding to the molar mass of CO₂ would support the decarboxylation pathway.
Conclusion and Recommendations
This technical guide has outlined a comprehensive approach to evaluating the thermodynamic stability of this compound. By understanding the potential decomposition pathways derived from its constituent chemical moieties and by applying rigorous experimental techniques such as DSC and TGA, a robust stability profile can be established. The nitroaromatic core and the benzyl ether linkage both present potential routes for thermal degradation, underscoring the importance of a thorough investigation.
Recommendations:
-
It is recommended that the handling and storage temperatures for this compound be kept significantly below the determined onset of decomposition. A safety margin of at least 50 °C is generally advised.
-
Given the exothermic nature of the decomposition, process scale-up should be conducted with caution, and appropriate engineering controls should be in place to manage heat generation.
-
Further studies, such as Accelerating Rate Calorimetry (ARC), could be employed to assess the potential for thermal runaway under adiabatic conditions, providing a more complete picture of the thermal hazards.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the safe and effective use of this compound in their applications.
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An In-depth Technical Guide to the Acidity and pKa of 2-Benzyloxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acidity of 2-benzyloxy-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The determination and prediction of its acid dissociation constant (pKa) are critical for understanding its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.[1][2][3] This document synthesizes theoretical principles with practical methodologies to offer a robust framework for its evaluation.
Molecular Structure and Predicted Acidity
The acidity of this compound is dictated by the interplay of electronic and steric effects originating from its substituents. A qualitative analysis of its structure—a benzoic acid core modified with a 2-benzyloxy group and a 3-nitro group—provides a strong hypothesis for its acidic strength relative to parent compounds.
-
Carboxylic Acid Group (-COOH): This is the primary acidic proton donor.
-
Nitro Group (-NO₂): Positioned at the 3- (or meta) position relative to the carboxyl group, the nitro group is a powerful electron-withdrawing group.[4][5][6] It exerts a strong negative inductive effect (-I) and a negative resonance effect (-M or -R), both of which stabilize the resulting carboxylate anion (the conjugate base) by delocalizing its negative charge.[7][8][9] This stabilization significantly increases the acidity of the molecule, leading to a lower pKa value compared to benzoic acid.[5][6]
-
Benzyloxy Group (-OCH₂Ph): Located at the 2- (or ortho) position, the benzyloxy group introduces more complex interactions.
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond framework, an acid-strengthening effect.
-
The Ortho Effect: Any group in the ortho position relative to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[10][11][12] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, a phenomenon known as steric inhibition of resonance.[13] This disruption increases the acidity because it prevents the destabilizing cross-conjugation that normally occurs in benzoic acid, making the proton more readily available for dissociation.[10][11][12] Generally, ortho-substituted benzoic acids are stronger than their meta and para isomers, regardless of the substituent's electronic nature.[11][12][14]
-
Hypothesis: The combined potent electron-withdrawing nature of the 3-nitro group and the steric and inductive effects of the 2-benzyloxy group are expected to make this compound a significantly stronger acid than benzoic acid (pKa ≈ 4.20).[15] Its acidity will likely be greater than that of 3-nitrobenzoic acid (pKa ≈ 3.47) due to the additional influence of the ortho effect.[15]
Comparative Acidity Data
| Compound | Substituent Positions | pKa (in water at 25°C) | Acidity Relative to Benzoic Acid |
| Benzoic Acid | - | ~4.20[15] | Reference |
| 3-Nitrobenzoic Acid | 3-NO₂ | ~3.47[15] | Stronger |
| 2-Nitrobenzoic Acid | 2-NO₂ | ~2.17[15] | Much Stronger |
| This compound | 2-OCH₂Ph, 3-NO₂ | Predicted < 3.47 | Expected to be Significantly Stronger |
Experimental Determination of pKa
The gold standard for pKa determination is potentiometric titration due to its precision and reliability.[3][16][17] This method involves monitoring the pH of a solution of the acid as a standardized strong base is added incrementally.[3][18]
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the necessary steps for an accurate pKa measurement.
I. Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A burette (25 or 50 mL)
-
Volumetric flasks and pipettes
II. Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard aqueous buffers (e.g., pH 4.01 and 7.00) at the experimental temperature.[18]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water to create a solution of approximately 1-10 mM. If solubility is low, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent mixture and requires extrapolation to obtain the aqueous pKa.[17]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[18] This minimizes changes in activity coefficients.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and begin gentle stirring. Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with measurements.[18]
-
Titration Execution: Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[3]
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[19]
-
Calculate the half-equivalence point (Veq / 2).
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[18]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa
In modern drug discovery, computational methods are essential for predicting molecular properties like pKa, enabling the screening of large virtual libraries.[1][2] These methods range from empirical models to high-level quantum mechanical (QM) calculations.[1][20][21]
-
Empirical Methods: These approaches use quantitative structure-property relationship (QSPR) models, which are trained on large databases of experimentally measured pKa values. They are fast but may struggle with novel chemical scaffolds not represented in the training set.[2][21]
-
Quantum Mechanical (QM) Methods: QM approaches, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by determining the Gibbs free energy change (ΔG) of the acid dissociation reaction in a solvent.[22] While computationally intensive, they are highly accurate and provide deep mechanistic insight.[20][22] The combination of QM with machine learning is an emerging strategy that balances accuracy with computational cost.[20]
Computational Workflow Diagram
Caption: General workflow for pKa prediction using QM methods.
Synthesis Pathway
While various synthetic routes exist for substituted nitrobenzoic acids, a common strategy involves the nitration of a suitable precursor. For example, a related compound, 2-chloro-5-nitrobenzoic acid, is synthesized by the nitration of 2-chlorobenzoic acid using a mixture of nitric and sulfuric acid at low temperatures.[23] A similar approach, starting from 2-benzyloxybenzoic acid, could be envisioned, although careful control of reaction conditions would be necessary to avoid side reactions.
Conclusion
This compound is unequivocally an acidic compound. Theoretical analysis based on the fundamental principles of organic chemistry—inductive effects, resonance effects, and steric hindrance—predicts a pKa value significantly lower than that of benzoic acid. The strong electron-withdrawing nitro group and the ortho-benzyloxy group work in concert to stabilize the conjugate base, thereby increasing acidity. For drug development and research applications, it is imperative to validate this prediction through rigorous experimental determination, for which potentiometric titration remains the most reliable method. Computational predictions can further corroborate these findings and provide a valuable tool for designing analogues with fine-tuned acidity.
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- 12. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 13. Khan Academy [khanacademy.org]
- 14. byjus.com [byjus.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. scispace.com [scispace.com]
- 20. optibrium.com [optibrium.com]
- 21. rowansci.substack.com [rowansci.substack.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes: 2-Benzyloxy-3-nitrobenzoic Acid as a Versatile Intermediate in the Synthesis of Quinazolinone-Based Pharmaceutical Scaffolds
Introduction
In the landscape of modern drug discovery and development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. 2-Benzyloxy-3-nitrobenzoic acid has emerged as a strategic starting material for the synthesis of a variety of pharmacologically relevant compounds. Its unique trifunctional nature—a carboxylic acid, a nitro group, and a benzyl ether—offers a versatile platform for a range of chemical transformations. The benzyl group provides a robust protecting group for the phenolic hydroxyl, which can be removed in the later stages of a synthetic sequence, while the nitro and carboxylic acid functionalities are precursors to the core heterocyclic systems.
This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, we will detail a synthetic pathway to 8-hydroxy-2-methylquinazolin-4(3H)-one, a key structural motif found in several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1][4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₅ | PubChem |
| Molecular Weight | 273.24 g/mol | PubChem |
| Appearance | White to off-white solid | Generic MSDS |
| Melting Point | 196 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and DMF. | Generic MSDS |
Synthetic Application: A Multi-Step Synthesis of 8-Hydroxy-2-methylquinazolin-4(3H)-one
The following section outlines a representative multi-step synthesis of 8-hydroxy-2-methylquinazolin-4(3H)-one, a key pharmacophore, starting from this compound. This pathway highlights two critical transformations: the chemoselective reduction of the aromatic nitro group and the subsequent cyclization to form the quinazolinone core, followed by debenzylation.
Workflow Diagram
Caption: Synthetic pathway from this compound to 8-Hydroxy-2-methylquinazolin-4(3H)-one.
Part 1: Synthesis of 2-Amino-3-benzyloxybenzoic Acid
The initial and most critical step is the selective reduction of the nitro group to an amine without affecting the benzyl ether or the carboxylic acid functionalities.
Rationale for Method Selection:
Several methods are available for the reduction of aromatic nitro groups. While catalytic hydrogenation with Pd/C is efficient, it carries a significant risk of debenzylation.[2] The use of Raney Nickel is a viable alternative for catalytic hydrogenation that is less prone to cleaving benzyl ethers.[2] However, for substrates with multiple sensitive functional groups, a chemoselective chemical reduction is often preferred. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters, nitriles, and, importantly in this case, benzyl ethers.[1]
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH is adjusted to 7-8. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the initial ethanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-amino-3-benzyloxybenzoic acid, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: Synthesis of 8-Benzyloxy-2-methylquinazolin-4(3H)-one
The synthesis of the quinazolinone core from the intermediate 2-amino-3-benzyloxybenzoic acid can be achieved through a one-pot, two-step process involving initial acetylation followed by cyclization and ammonolysis. A common method involves the formation of a benzoxazinone intermediate which then reacts with an amine source.[6]
Rationale for Method Selection:
The reaction of an anthranilic acid derivative with an acid anhydride, such as acetic anhydride, leads to the formation of a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then readily converted to the corresponding quinazolinone upon treatment with ammonia or a primary amine. This is a well-established and high-yielding method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[6]
Experimental Protocol: Quinazolinone Formation
-
Acetylation and Cyclization to Benzoxazinone:
-
In a round-bottom flask, suspend 2-amino-3-benzyloxybenzoic acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture at reflux (approximately 140 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the formation of the intermediate, 8-benzyloxy-2-methyl-4H-3,1-benzoxazin-4-one, by TLC.
-
After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
-
Ammonolysis to Quinazolinone:
-
To the crude benzoxazinone intermediate, add a solution of ammonia in ethanol (or aqueous ammonia) and heat the mixture at reflux for 1-2 hours.
-
Monitor the conversion of the benzoxazinone to the quinazolinone by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
-
Purification:
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 8-benzyloxy-2-methylquinazolin-4(3H)-one.
-
Part 3: Synthesis of 8-Hydroxy-2-methylquinazolin-4(3H)-one
The final step in this illustrative synthesis is the deprotection of the benzyl ether to reveal the free hydroxyl group, a key feature for the biological activity of many PARP inhibitors.
Rationale for Method Selection:
The choice of debenzylation method depends on the other functional groups present in the molecule.
-
Catalytic Hydrogenation: If the molecule is stable to hydrogenation conditions (i.e., no other reducible groups are present), catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method for benzyl ether cleavage.
-
Lewis Acid Cleavage: For more complex molecules, or when catalytic hydrogenation is not feasible, Lewis acids such as boron tribromide (BBr₃) are effective reagents for cleaving benzyl ethers.[4]
Experimental Protocol: Debenzylation
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 8-benzyloxy-2-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).
-
Reaction Conditions: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 8-hydroxy-2-methylquinazolin-4(3H)-one, which can be purified by recrystallization.
Method B: Boron Tribromide Cleavage
-
Reaction Setup: Dissolve 8-benzyloxy-2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 8-hydroxy-2-methylquinazolin-4(3H)-one.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, N-H, O-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
This compound and the intermediates and reagents used in its transformations should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[5]
-
Tin(II) Chloride Dihydrate: Corrosive and may cause severe skin burns and eye damage. Handle with care.
-
Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood.
-
Boron Tribromide: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound serves as a highly effective and versatile intermediate for the synthesis of complex pharmaceutical scaffolds. The protocols detailed in these application notes provide a robust and well-precedented pathway to quinazolinone derivatives, which are of significant interest in contemporary medicinal chemistry. The strategic use of the benzyl protecting group and the chemoselective reduction of the nitro group are key to the successful application of this starting material in multi-step organic synthesis.
References
-
Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Griffin, R. J., et al. (1998). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256. [Link]
-
El-Gamal, M. I., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(53), 32057–32070. [Link]
-
Singh, S., et al. (2020). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Current Drug Discovery Technologies, 17(4), 543-553. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
SciSpace. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]
-
Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. [Link]
-
SciSpace. (2018). Synthesis of Bis-2,3-dihydroquinazolin-4(1H). [Link]
-
Semantic Scholar. (2018). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]
-
SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
ResearchGate. (2025). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Da-Peng, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
Sources
Procedure for the reduction of 2-Benzyloxy-3-nitrobenzoic acid to amino derivatives
Application Note: High-Fidelity Chemoselective Reduction of 2-Benzyloxy-3-nitrobenzoic Acid
Part 1: Strategic Overview & Mechanistic Insight
The Challenge: The Hydrogenolysis Trap The reduction of This compound (Substrate 1 ) to 3-amino-2-benzyloxybenzoic acid (Target 2 ) presents a classic chemoselectivity conflict. The molecule contains two reduction-sensitive moieties:
-
The Nitro group (
), which requires reduction to an amine.[1][2][3] -
The Benzyl ether (
), which is a protecting group for the phenol.
The "Standard" Failure Mode:
Catalytic hydrogenation using Palladium on Carbon (Pd/C) and
The Solution: Orthogonal Reduction Chemistries To preserve the benzyl ether while quantitatively reducing the nitro group, we must utilize electron-transfer mechanisms that are orthogonal to benzylic cleavage. This guide details two validated protocols:
-
Protocol A (Robust): Iron-mediated reduction in acidic media (Béchamp variant). This is the "Gold Standard" for scalability and reliability.
-
Protocol B (Mild): Sodium Dithionite reduction.[4] A homogeneous, mild alternative suitable for small-scale or acid-sensitive variants.
Part 2: Experimental Protocols
Protocol A: Iron/Acetic Acid Reduction (The "Gold Standard")
Best for: Gram-to-kilogram scale, high reliability, and cost-efficiency.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 – 7.0 equiv)
-
Solvent/Acid: Glacial Acetic Acid (AcOH) (Volume: 10 mL per gram of substrate)
-
Optional Co-solvent: Ethanol (if solubility is poor at start)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the Iron powder and 20% of the total Acetic Acid volume. Warm to 50°C for 10 minutes to activate the iron surface.
-
Addition: Dissolve the This compound in the remaining Acetic Acid (and Ethanol if needed). Add this solution dropwise to the iron suspension to control the exotherm.
-
Reaction: Heat the mixture to 80–90°C .
-
Critical Checkpoint: The reaction typically turns from yellow/orange to a dark grey/brown sludge. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by the fluorescent amino acid ( ).
-
-
Workup (The "Iron Sludge" Management):
-
Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate (EtOAc).
-
Concentration: Concentrate the filtrate under reduced pressure to remove most of the Acetic Acid/Ethanol.[1]
-
-
Isolation (Isoelectric Precipitation):
-
Dilute the residue with water.[5]
-
The product is an amino acid (amphoteric). Adjust the pH carefully to its isoelectric point (typically pH 4.5 – 5.5) using saturated
or . -
Precipitation: The product, 3-amino-2-benzyloxybenzoic acid , will precipitate as an off-white to beige solid.
-
Filter, wash with cold water, and dry under vacuum at 45°C.
-
Protocol B: Sodium Dithionite Reduction
Best for: Small scale, mild conditions, avoiding metal waste.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 – 4.0 equiv) -
Solvent: THF : Water (1:1 ratio) or Dioxane : Water
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in THF/Water (1:1). If the acid does not dissolve, add solid
until pH to form the soluble sodium benzoate salt. -
Addition: Add solid Sodium Dithionite in portions over 20 minutes while stirring at room temperature.
-
Heating: Warm the mixture mildy to 50°C . Stir for 2–4 hours.
-
Observation: The yellow color of the nitro compound should fade to colorless or pale beige.
-
-
Workup:
-
Evaporate the THF under reduced pressure.
-
The remaining aqueous phase contains the product as a salt (if base was used) or free acid.
-
Acidify carefully with
to pH 4–5 to precipitate the target amino acid. -
Extract with EtOAc if precipitation is sluggish, dry over
, and concentrate.
-
Part 3: Visualization & Logic
Diagram 1: Chemoselectivity Decision Tree
Caption: Logical flow for selecting the reduction method based on protecting group stability.
Diagram 2: Iron Reduction Workflow
Caption: Operational workflow for the Iron/Acetic Acid reduction protocol.
Part 4: Quality Control & Analytical Validation
| Analytical Method | Expected Result (Target) | Failure Mode Indicator (Over-reduction) |
| 1H NMR (DMSO-d6) | Benzyl Peak: Singlet (2H) at | Benzyl Peak: Absent. Phenol: Broad singlet exchangeable with |
| HPLC | Single peak, typically more hydrophobic (later retention) than 3-aminosalicylic acid. | Peak shifts to earlier retention time (loss of benzyl group). |
| Appearance | Off-white to beige solid. | Dark brown/black (oxidation of free aminophenol). |
References
-
Reduction of Nitro Groups in the Presence of Benzyl Ethers
- Greene's Protective Groups in Organic Synthesis highlights that benzyl ethers are stable to Fe/AcOH and Dithionite but labile to Pd/C hydrogen
-
Source:
-
Iron/Acetic Acid Reduction Protocol (Béchamp Reduction)
-
Sodium Dithionite Reduction of Nitrobenzoic Acids
-
Synthesis of 3-Amino-2-(benzyloxy)
- Contextual usage of this intermediate in pharmaceutical synthesis (e.g.
-
Source:
Sources
Application Note: Synthesis of Quinazoline Derivatives from Benzyloxy-Nitrobenzoic Acid Precursors
This Application Note provides a rigorous technical guide for the preparation of quinazoline derivatives, specifically addressing the structural constraints and synthetic pathways associated with 2-Benzyloxy-3-nitrobenzoic acid and its isomers.
Executive Summary & Structural Strategy
Quinazoline derivatives (e.g., Gefitinib, Erlotinib) are privileged scaffolds in oncology, particularly as kinase inhibitors. The synthesis of these cores from substituted benzoic acids relies on the Niementowski cyclization or similar condensation reactions, which strictly require an amino group ortho to the carboxyl moiety.
Critical Structural Analysis: The starting material specified, This compound (CAS 217095-89-1), possesses a specific substitution pattern that dictates the synthetic outcome:
The "Ortho-Constraint": To form the quinazoline ring (N1-C2-N3-C4), the nitrogen source (derived from the nitro group) must be ortho to the carboxyl carbon.
-
Scenario A (Isomer Correction): If the target is an 8-benzyloxyquinazoline (retaining the benzyloxy group), the required starting material is the 2-nitro-3-benzyloxy isomer. This places the amine (post-reduction) at position 2, allowing cyclization with the carboxyl at position 1.
-
Scenario B (Literal Transformation): If the starting material is strictly This compound (where the nitro is meta to the carboxyl), direct cyclization to a quinazoline is geometrically impossible without displacing the 2-benzyloxy group.
This protocol details the Standard Route (Scenario A) for synthesizing high-value 8-benzyloxyquinazoline scaffolds, while noting the Displacement Route (Scenario B) for the literal isomer.
Retrosynthetic Analysis & Pathway Logic
The synthesis of the 8-benzyloxyquinazolin-4(3H)-one core involves a reductive cyclization strategy.
-
Step 1: Protection/Activation. (Optional esterification for easier handling).
-
Step 2: Nitro Reduction. Converting the latent nitrogen source (-NO2) to the nucleophilic amine (-NH2).
-
Step 3: Cyclization. Condensation with a C1 synthon (Formamide, Triethyl orthoformate) to close the pyrimidine ring.
-
Step 4: Aromatization/Chlorination. Converting the quinazolinone to 4-chloroquinazoline for S_NAr functionalization (drug coupling).
Pathway Visualization
Figure 1: Synthetic logic flow. The green path represents the standard route to 8-benzyloxyquinazolines. The red node highlights the literal isomer which requires displacement or isomer correction.
Detailed Experimental Protocol
Target: Synthesis of 8-Benzyloxyquinazolin-4(3H)-one Precursor Assumption: 2-Nitro-3-benzyloxybenzoic acid (or this compound used via displacement).
Phase 1: Reduction of Nitro Group
Objective: Unmask the amino group to form the anthranilic acid derivative.
Reagents:
-
Substrate (1.0 equiv)
-
Iron powder (5.0 equiv) or Pd/C (10% wt)
-
Glacial Acetic Acid (Solvent/Proton source) or Ethanol/H2
-
Ethyl Acetate (Extraction)[1]
Protocol (Iron-Mediated Reduction):
-
Dissolution: Dissolve 10 mmol of the nitrobenzoic acid derivative in 50 mL of glacial acetic acid (or EtOH/H2O 4:1).
-
Addition: Add Iron powder (50 mmol) in portions at room temperature.
-
Reflux: Heat the mixture to 90°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with Ethyl Acetate.
-
Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate to yield the amino-benzyloxybenzoic acid intermediate.
Phase 2: Cyclization to Quinazolin-4(3H)-one
Objective: Formation of the pyrimidine ring.
Reagents:
-
Amino-benzyloxybenzoic acid intermediate (from Phase 1)
-
Formamide (Excess, acts as solvent and reagent)
-
Ammonium Acetate (Catalytic, optional)
Protocol:
-
Setup: Place the amino acid intermediate (10 mmol) in a round-bottom flask.
-
Reagent Addition: Add Formamide (10–15 mL).
-
Reaction: Heat the mixture to 140–150°C for 4–6 hours.
-
Note: High temperature is crucial for the condensation and subsequent dehydration.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with stirring.
-
Filtration: The quinazolinone product typically precipitates as a white or off-white solid. Filter, wash with water, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Phase 3: Chlorination (Activation for Drug Coupling)
Objective: Convert the tautomeric 4-oxo group to a reactive 4-chloro leaving group.
Reagents:
-
8-Benzyloxyquinazolin-4(3H)-one
-
Phosphorus Oxychloride (POCl3) (Excess)
-
N,N-Diisopropylethylamine (DIPEA) (Catalytic)
Protocol:
-
Suspension: Suspend the quinazolinone (5 mmol) in POCl3 (15 mL).
-
Catalysis: Add 2–3 drops of DIPEA (accelerates the reaction).
-
Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloro-derivative forms.
-
Quenching (Critical Safety): Remove excess POCl3 under reduced pressure. Slowly pour the residue into crushed ice/NaHCO3 solution. Exothermic reaction!
-
Extraction: Extract the 4-chloro-8-benzyloxyquinazoline with Dichloromethane. This intermediate is unstable to hydrolysis; use immediately or store under inert gas at -20°C.
Quantitative Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1 | Nitro Reduction | Fe/AcOH or H2/Pd | 85-95% | Complete reduction prevents side-reactions in cyclization. |
| 2 | Cyclization | Formamide, 150°C | 75-85% | Temperature must exceed 140°C to drive water removal. |
| 3 | Chlorination | POCl3, Reflux | 80-90% | Anhydrous conditions essential; quench carefully. |
| 4 | S_NAr Coupling | Aniline, iPrOH | 70-90% | Choice of solvent (Isopropanol) facilitates product precipitation. |
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization.
-
Cause: Temperature too low or water accumulation.
-
Fix: Use a Dean-Stark trap if using a solvent, or ensure Formamide is anhydrous. Increase temp to 160°C.
-
-
Issue: "2-Benzyloxy" Cleavage.
-
Cause: Acidic conditions during reduction or chlorination (HBr/HCl generation) can cleave the benzyl ether.
-
Fix: Maintain basic workups. During POCl3 reaction, adding DIPEA buffers the HCl generated.
-
-
Issue: Wrong Isomer (Meta-Amino).
-
Symptom:[3][4][5][6][7][8] Reaction yields a benzamide or fails to cyclize.
-
Check: Verify starting material is 2-nitro-3-benzyloxy (ortho-nitro) and NOT 2-benzyloxy-3-nitro (meta-nitro). If you have the meta-nitro, you must perform an S_NAr displacement of the benzyloxy group with ammonia first, which sacrifices the benzyloxy moiety.
-
References
-
Synthesis of Quinazolinones: El-Azab, A. S., et al. "8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one." Acta Crystallographica Section E, 2012.
-
Microwave-Assisted Synthesis: Laha, J. K., et al. "A transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation... access to quinazolin-4(3H)-ones." Journal of Organic Chemistry, 2015.
-
Chlorination Protocols: "Process for the preparation of 4-haloquinazolines." US Patent 5214144A.
-
Starting Material Data: "2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (Antimycin Intermediate)." Santa Cruz Biotechnology.
-
General Quinazoline Review: Asif, M. "Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives." International Journal of Medicinal Chemistry, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
Reaction conditions for coupling 2-Benzyloxy-3-nitrobenzoic acid with amines
This Application Note is designed for medicinal chemists and process development scientists working with sterically congested and electronically complex benzoic acid scaffolds.
Abstract & Strategic Overview
Coupling 2-benzyloxy-3-nitrobenzoic acid with amines presents a classic "push-pull" steric and electronic challenge. The substrate features a bulky 2-benzyloxy group (ortho-substitution) that sterically impedes nucleophilic attack at the carbonyl carbon. Simultaneously, the 3-nitro group (electron-withdrawing) increases the acidity of the carboxylic acid (lowering pKa), which can stabilize the carboxylate anion and reduce the reactivity of certain active esters.
Successful amidation requires overcoming the ortho-effect while preserving the labile benzyl ether, which can be sensitive to strong Lewis acids or harsh acidic conditions (e.g., high-temperature thionyl chloride reflux).
This guide details three validated protocols ranging from standard activation to specialized methods for difficult amines.
Mechanistic Considerations
The Steric-Electronic Conflict
-
Steric Wall: The 2-benzyloxy group creates a significant steric wall. Standard carbodiimide couplings (EDC/HOBt) often fail or proceed sluggishly because the bulky active ester intermediate is shielded from the incoming amine.
-
Electronic Deactivation: While the nitro group activates the carbonyl towards nucleophilic attack after activation, it makes the initial formation of the active species slower.
-
Chemo-selectivity: The benzyl ether is a masking group for a phenol. Conditions that generate strong mineral acids (HCl) at high temperatures must be avoided to prevent premature O-debenzylation.
Decision Matrix: Selecting the Right Method
Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on amine nucleophilicity and reaction scale.
Experimental Protocols
Method A: High-Fidelity Coupling (HATU)
Best for: Medicinal chemistry scale (<1g), valuable amines, and ensuring no racemization (if amine is chiral).
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the leaving group provides an internal base effect (anchimeric assistance), accelerating the coupling even in sterically hindered systems [1].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a dry vial, dissolve this compound (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution typically turns yellow/orange.
-
Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc (30 mL). Wash effectively with saturated NaHCO₃ (2x), Water (1x), and Brine (1x) to remove the water-soluble urea byproduct and HATU residues.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: The "Acid Chloride" Route (Oxalyl Chloride)
Best for: Scale-up (>5g), unreactive amines (anilines), and cost reduction.
Rationale: Converting the acid to an acid chloride creates the most electrophilic species possible. We use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride. Thionyl chloride requires reflux which risks cleaving the benzyl ether; Oxalyl chloride works at 0°C to RT [2].
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2–3 drops)
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Solvent: DCM (Dichloromethane)
Protocol:
-
Activation: Suspend the benzoic acid derivative (10 mmol) in dry DCM (40 mL) under Nitrogen. Add catalytic DMF (3 drops).[2]
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (15 mmol) dropwise over 10 minutes. Gas evolution (CO/CO₂) will be vigorous.
-
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).
-
Evaporation (Critical Step): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not overheat. Re-dissolve the crude acid chloride in fresh dry DCM (20 mL).
-
Coupling: In a separate flask, dissolve the amine (11 mmol) and TEA (20 mmol) in DCM (20 mL) and cool to 0°C.
-
Addition: Cannulate (or add dropwise) the acid chloride solution into the amine solution.
-
Workup: Stir for 2 hours. Wash with 1N HCl (cold), sat. NaHCO₃, and brine.
Method C: Acyl Fluoride Activation (TFFH)
Best for: Extremely hindered secondary amines or electron-deficient anilines where Acid Chlorides fail due to instability or HATU fails due to sterics.
Rationale: Acyl fluorides are unique; they are highly reactive toward amines but surprisingly stable to water and thermal degradation compared to chlorides. The small atomic radius of Fluorine (vs. Chlorine) creates less steric bulk around the carbonyl, allowing the amine to attack the 2,3-disubstituted center more easily [3].
Reagents:
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (3.0 equiv)[3]
-
Solvent: DCM or Acetonitrile
Protocol:
-
Dissolve the acid (1.0 mmol) and amine (1.2 mmol) in DCM (5 mL).
-
Add DIPEA (3.0 mmol).
-
Add TFFH (1.2 mmol) in one portion.
-
Stir at RT.[3][4] If reaction is slow, this system tolerates heating to 40–50°C better than active esters.
Comparative Data Analysis
| Parameter | Method A (HATU) | Method B (Oxalyl Chloride) | Method C (TFFH) |
| Active Species | O-At active ester | Acid Chloride (-COCl) | Acid Fluoride (-COF) |
| Steric Tolerance | Moderate | High | Very High |
| Benzyl Ether Stability | Excellent | Good (if temp controlled) | Excellent |
| Cost | High | Low | High |
| Purification | Aqueous workup + Column | Aqueous workup often sufficient | Aqueous workup + Column |
| Reaction Time | 2–16 h | 3–5 h | 2–12 h |
Troubleshooting & Critical Controls
Issue: O-Debenzylation (Loss of Benzyl Group)
-
Symptom: Appearance of a phenol peak in NMR (broad singlet ~10 ppm) or mass spectrum showing M-90 loss.
-
Cause: Acidic hydrolysis during acid chloride formation or workup.
-
Fix: Switch from Thionyl Chloride to Oxalyl Chloride/DMF (Method B). Ensure the acid chloride formation is done at 0°C -> RT, not reflux. Use a buffered workup (NaHCO₃) immediately.
Issue: Low Yield with Anilines
-
Symptom: Unreacted acid and amine remaining.
-
Cause: Anilines are poor nucleophiles; the steric bulk of the 2-benzyloxy group blocks the attack.
-
Fix: Use Method B (Acid Chloride) . If that fails, use Method C (Acyl Fluoride) and heat to 50°C in Dichloroethane (DCE).
Issue: "Stalled" Reaction (HATU)
-
Symptom: Active ester forms (visible by LCMS) but does not convert to amide.
-
Cause: The amine cannot access the carbonyl due to the bulky HATU leaving group + 2-benzyloxy group.
-
Fix: Switch to Method B . The Chloride atom is much smaller than the At-leaving group of HATU, reducing the steric penalty.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Clayden, J. (2001). Organic Chemistry. (Chapter on Acyl Chlorides and Amide Synthesis). Oxford University Press. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Hindered Peptides. Journal of the American Chemical Society. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews. Link
Sources
Application Note: High-Yield Esterification Strategies for 2-Benzyloxy-3-nitrobenzoic Acid
Executive Summary
This guide details optimized protocols for the esterification of 2-Benzyloxy-3-nitrobenzoic acid , a sterically congested intermediate often utilized in the synthesis of antiviral pharmacophores (e.g., Letermovir analogs) and complex heterocycles.
The Chemical Challenge: The target molecule presents a "Perfect Storm" of steric and electronic hindrance:
-
Steric Crowding: The carboxylic acid at
is flanked by a bulky benzyloxy group ( ) at and a nitro group ( ) at . This ortho/meta substitution pattern creates significant steric blockades against nucleophilic attack at the carbonyl carbon. -
Protecting Group Sensitivity: The benzyl ether is susceptible to cleavage under harsh acidic conditions (e.g., HBr, high temp
) or hydrogenolysis, limiting the utility of standard Fischer esterification or catalytic hydrogenation methods.
Recommended Strategy:
To circumvent steric hindrance at the electrophile (the carbonyl), we recommend Base-Promoted Nucleophilic Substitution (
Strategic Decision Matrix
The following decision tree outlines the selection of the optimal method based on scale and available reagents.
Figure 1: Strategic selection guide for esterification protocols.
Detailed Protocols
Method A: Base-Promoted Alkylation (The "Gold Standard")
Best for: Lab scale, high yield, preserving the Benzyl group.
Mechanism:
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.2 equiv) OR Potassium Carbonate ( ) (1.5 equiv) -
Electrophile: Methyl Iodide (MeI) (1.5 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMF (concentration ~0.2 M).
-
Deprotonation: Add
or in one portion. The mixture may warm slightly. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the carboxylate salt.-
Note:
is more soluble in DMF and often provides faster rates ("Cesium Effect"), but is sufficient for methyl esters.
-
-
Alkylation: Cool the suspension to 0°C (ice bath). Add Methyl Iodide dropwise.
-
Safety: MeI is a suspected carcinogen.[1] Use a fume hood.
-
-
Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Workup:
-
Dilute reaction mixture with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Usually yields a pure solid. If necessary, recrystallize from MeOH or flash chromatography.
Why this works: The steric bulk of the ortho-benzyloxy group prevents the alcohol from attacking the carbonyl (Fischer method). However, it does not prevent the carboxylate oxygen from attacking the tiny methyl iodide molecule.
Method B: Acid Chloride Activation (Scale-Up Compatible)
Best for: Large scale (>50g) where chromatography is difficult; formation of non-methyl esters. Mechanism: Formation of a highly reactive acyl chloride intermediate using Oxalyl Chloride.
Reagents:
-
Substrate: this compound
-
Activator: Oxalyl Chloride (
) (1.2 equiv) -
Catalyst: DMF (2–3 drops)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Quench: Methanol (Excess) + Triethylamine (
)
Protocol:
-
Activation: Suspend the acid in anhydrous DCM under Nitrogen (
). -
Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack type activation).
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, , ) will occur. -
Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (solution turns clear/yellow).
-
Critical Control Point: Do not reflux excessively; high heat + HCl can cleave the benzyl ether.
-
-
Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Redissolve the residue in fresh DCM.
-
Esterification: Cool to 0°C. Add a mixture of Methanol (5 equiv) and Triethylamine (2.0 equiv) dropwise.
-
Role of Base:
scavenges the HCl generated, protecting the benzyl ether from acid-mediated cleavage.
-
-
Workup: Wash with 1M HCl (rapidly), then Sat.
, then Brine. Dry and concentrate.
Analytical Validation & Quality Control
Upon isolation, the product must be validated to ensure the ester formed and the benzyl group remained intact.
| Attribute | Analytical Method | Expected Result / Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Loss: Broad singlet at ~13.0 ppm (COOH).Gain: Sharp singlet at ~3.8–3.9 ppm ( |
| Purity | HPLC (UV 254nm) | > 98.0% Area. Impurity: Des-benzyl phenol (hydrolysis product) should be < 0.5%. |
| Structure | IR Spectroscopy | Carbonyl stretch shift: Acid (~1680-1700 |
Common Troubleshooting:
-
Issue: Product contains a phenol (-OH) instead of -OBn.
-
Cause: Acidic cleavage during Method B or impure reagents.
-
Fix: Switch to Method A (Basic conditions) or increase
in Method B.
-
-
Issue: Low conversion.
-
Cause: Steric hindrance slowing kinetics.
-
Fix: In Method A, switch base to
and warm to 40°C.
-
Mechanistic Visualization (Method A)
The following diagram illustrates the steric advantage of the alkylation route.
Figure 2: The carboxylate anion attacks the small methyl iodide, bypassing the steric crowding around the carbonyl carbon.
References
-
Humphrey, G. R., et al. (2016).[2] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. (Describes synthesis of similar nitro-benzoic acid intermediates). Link
-
Chapman, E. & Stephen, H. (1925).[3] "Preparation of phthalamic acids and their conversion to anthranilic acids." Journal of the Chemical Society, Transactions, 127, 1791-1797. (Foundational chemistry for 2-substituted-3-nitrobenzoic acids). Link
-
Goossen, K., et al. (2006).[4] "Process for preparation of dihydroquinazolineacetic acids via hydrolysis of the corresponding alkyl esters." World Intellectual Property Organization, WO 2006/133822. (Patent literature detailing specific conditions for Letermovir intermediates). Link
-
Poon, K.W.C., et al. (2006).[5] "Benzylation of alcohols using 2-benzyloxy-1-methylpyridinium triflate." Journal of Organic Chemistry, 71(10), 3923-3927. (Reference for stability of benzyl ethers). Link
Sources
Application Notes & Protocols for Green Chemistry Approaches in the Synthesis of 2-Benzyloxy-3-nitrobenzoic Acid
Abstract
2-Benzyloxy-3-nitrobenzoic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Traditional synthetic routes, particularly the nitration step, often rely on harsh and hazardous conditions, such as the use of mixed nitric and sulfuric acids, which generate significant corrosive waste and harmful nitrogen oxide (NOx) fumes.[2][3] This guide provides a comprehensive overview of green and sustainable alternatives to the conventional synthesis. We will detail protocols for a baseline traditional method and contrast it with modern approaches, including ultrasound-assisted synthesis and the use of phase-transfer catalysis. These greener methods offer significant advantages, such as reduced reaction times, milder conditions, improved safety profiles, and a lower environmental footprint, aligning with the core principles of green chemistry.[4][5]
Introduction: The Imperative for Greener Synthesis
The synthesis of functionalized aromatic compounds is a cornerstone of the chemical industry. However, the environmental cost associated with many classical methods is substantial. The electrophilic nitration of aromatic rings, a fundamental reaction, traditionally employs a mixture of concentrated sulfuric and nitric acids. This process is effective but suffers from several drawbacks:
-
Hazardous Reagents: Concentrated H₂SO₄ and HNO₃ are highly corrosive and dangerous to handle.
-
Waste Generation: The process generates large volumes of acidic waste, which requires neutralization and disposal, contributing to a poor E-Factor (Environmental Factor).[5]
-
Poor Selectivity: In complex molecules, controlling the regioselectivity can be difficult, leading to the formation of unwanted isomers and byproducts.[3]
-
Energy Intensive: Reactions often require strict temperature control, sometimes at very low temperatures, followed by energy-intensive workup procedures.[2]
Green chemistry offers a toolbox of innovative techniques to mitigate these issues. By focusing on principles like waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, we can develop synthetic routes that are not only environmentally responsible but also more efficient and economical. This document explores such approaches for the synthesis of this compound, a key intermediate whose cleaner production can have cascading benefits.
Synthetic Strategies: From Traditional to Sustainable
The most common synthetic pathway involves the nitration of 2-benzyloxybenzoic acid. The electron-donating, ortho-para directing benzyloxy group (-OBn) and the electron-withdrawing, meta-directing carboxylic acid group (-COOH) compete to direct the incoming nitro group. The powerful activating effect of the ether linkage typically directs the substitution to the positions ortho and para to it. In this case, the position para to the benzyloxy group is blocked by the carboxyl group, and one ortho position is blocked by the same group, directing nitration to the available ortho position (C3).
Traditional Synthesis: A Mixed-Acid Approach
The benchmark for this synthesis is the use of a nitrating mixture (HNO₃ in H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. While effective, this method embodies the challenges we aim to overcome with greener alternatives.
Green Strategy A: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[6] This process creates localized microreactors with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates and mass transfer.[7] For nitration, ultrasound can:
-
Reduce Reaction Times: Reactions that take hours under conventional conditions can often be completed in minutes.[6][8]
-
Improve Yields and Selectivity: The enhanced mixing and energy transfer can lead to cleaner reactions with fewer byproducts.
-
Enable Milder Conditions: The need for strong acid catalysts can sometimes be reduced or eliminated.[9]
Green Strategy B: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[10][11] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from the aqueous phase into the organic phase where the reaction occurs.[12][13] In the context of nitration, PTC can enable the use of safer, dilute aqueous nitric acid instead of the hazardous mixed-acid system, offering a method that is less corrosive and generates less waste.[14]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the traditional and a proposed green synthesis workflow.
Caption: Workflow for a greener, ultrasound-assisted synthesis.
Comparative Data
The following table provides a semi-quantitative comparison between the traditional and proposed green synthetic methods based on established green chemistry metrics.
| Metric | Traditional Mixed-Acid Method | Ultrasound-Assisted Method | Phase-Transfer Catalysis (PTC) Method | Rationale & References |
| Principle | Electrophilic Substitution | Sonochemical Activation | Interfacial Reaction Facilitation | [6][12] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Dilute HNO₃ or solid nitrates | Dilute HNO₃, Quaternary Ammonium Salt | Reduces use of highly corrosive and hazardous substances. [2][9][14] |
| Solvent | H₂SO₄ (reagent and solvent) | Acetonitrile, Water | Dichloromethane/Water (biphasic) | Moves away from using a strong acid as the bulk medium towards more benign or recyclable organic solvents. [4] |
| Reaction Time | 1-3 hours | 10-40 minutes | 2-6 hours | Ultrasound dramatically accelerates reaction rates through acoustic cavitation. [8] |
| Energy Input | Low Temp. (cooling required) | Ambient Temp. (ultrasonic bath) | Ambient or Mild Heating | Avoids energy-intensive cryogenic cooling. [6] |
| Waste Profile | High volume of acidic waste | Low volume, less corrosive | Biphasic, catalyst can be recycled | Significantly improves the E-Factor by minimizing waste, especially non-recyclable acid waste. [3][5] |
| Safety Concerns | High (corrosive, exothermic) | Moderate (solvent handling) | Moderate (solvent, catalyst handling) | Eliminates the primary hazard of handling large quantities of concentrated mixed acids. [9] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE) should be worn, and all procedures should be performed in a certified fume hood.
Protocol 1: Traditional Synthesis of this compound
This protocol is a baseline method adapted from standard procedures for the nitration of benzoic acid derivatives. [2][15]
-
Materials & Equipment:
-
2-Benzyloxybenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice, Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 20 mL of concentrated H₂SO₄.
-
Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Slowly add 2.28 g (10 mmol) of 2-benzyloxybenzoic acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Prepare the nitrating mixture by slowly adding 0.7 mL (11 mmol) of concentrated HNO₃ to 5 mL of concentrated H₂SO₄ in a separate flask, pre-chilled in an ice bath.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1.5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile phase: 3:1 Hexane:Ethyl Acetate with 1% acetic acid).
-
Once the reaction is complete, slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
A pale-yellow precipitate will form. Continue stirring for 15 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~6-7).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
-
Self-Validation & Characterization:
Protocol 2: Green Synthesis via Ultrasound-Assisted Nitration
This protocol is a greener alternative designed to reduce waste and reaction time, based on general principles of sonochemical nitration. [6][9]
-
Materials & Equipment:
-
2-Benzyloxybenzoic acid (1.0 eq)
-
Nitric Acid (70%)
-
Acetonitrile
-
Deionized Water
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.14 g (5 mmol) of 2-benzyloxybenzoic acid in 20 mL of acetonitrile.
-
To this solution, add 0.47 mL (7.5 mmol) of 70% nitric acid.
-
Place the flask in an ultrasonic bath containing water at room temperature, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the ultrasonic bath (a typical frequency is ~40 kHz) and stir the reaction mixture magnetically.
-
Sonicate for 20-30 minutes. Monitor the reaction progress every 10 minutes by TLC.
-
Upon completion, remove the flask from the ultrasonic bath.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add 20 mL of cold deionized water to the residue. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
-
-
Self-Validation & Characterization:
-
HPLC: For quantitative analysis of product purity and to detect any remaining starting material or byproducts. [16] * FT-IR Spectroscopy: To confirm the presence of the nitro group (strong absorptions ~1530 and 1350 cm⁻¹) and other functional groups.
-
NMR Spectroscopy: For definitive structural confirmation.
-
References
-
Hoda A. Abdel-Malek, Ewies F. Ewies. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Phase transfer catalysis | PPTX. Slideshare. [Link]
-
Phase Transfer Catalyst | PDF. Scribd. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. (2022-08-12). [Link]
-
Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. [Link]
-
Sana, S. et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2, 98-103. [Link]
-
Joshi, N. & Adhikari, M. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 8, 469-484. [Link]
-
Biocatalytic reduction of nitroaromatic compounds to arylamines... ResearchGate. [Link]
-
Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium. OUCI. [Link]
-
Biocatalytic Strategies for Nitration Reactions. JACS Au. (2024-12-16). [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Semantic Scholar. (2012-08-16). [Link]
-
Cintas, P. & Luche, J. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(14), 2979-2990. [Link]
-
Sustainable Use of Nitric Acid: How Green Chemistry Is Shaping Industrial Practices. LinkedIn. (2025-06-12). [Link]
-
Ipso nitration in organic synthesis. RSC Publishing. (2025-07-08). [Link]
-
Harnessing biocatalysis as a green tool in an-tibiotic synthesis and discovery. PMC. (2024-09-24). [Link]
-
Nitration Of Benzoic Acid. lp5.geronimo.com.br. [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. (2008-05-15). [Link]
- Green nitration method of phenol type compound.
-
Nitration Of Benzoic Acid. sandbox-carnation-std-dev-php8.y.org. [Link]
-
A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. Green Chemistry. (2025-05-28). [Link]
-
Review on Greener and Safer Synthesis of Nitro Compounds. ResearchGate. (2025-08-07). [Link]
-
Aromatic nitration using nitroguanidine and EGDN. Semantic Scholar. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. (2022-08-14). [Link]
-
Wankhede, S. et al. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Medical Research, 9(3), 11-15. [Link]
-
Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. PMC. [Link]
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
-
Green methods for synthesis of various Heterocycles: Sustainable approach. ResearchGate. (2017-10-17). [Link]
-
Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. ResearchGate. (2025-08-09). [Link]
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2024-04-16). [Link]
- Preparation method of 3-nitro-2-methylbenzoic acid.
- New 2-methyl-3-nitrobenzoic acid preparation method.
- A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
-
Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Sustainable Use of Nitric Acid: How Green Chemistry Is Shaping Industrial Practices - Elchemy [elchemy.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [file.scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium [ouci.dntb.gov.ua]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. biomedres.us [biomedres.us]
- 14. scribd.com [scribd.com]
- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloxy-3-nitrobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Benzyloxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your reaction yields.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. The most common route involves the benzylation of 2-hydroxy-3-nitrobenzoic acid, a reaction that, while straightforward in principle, can be prone to low yields and the formation of byproducts. This guide provides a systematic approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific problems that can arise during the synthesis, offering explanations grounded in chemical principles and actionable solutions.
Question: My yield of this compound is consistently low. What are the primary factors I should investigate?
Answer:
Consistently low yields in the benzylation of 2-hydroxy-3-nitrobenzoic acid can typically be attributed to several key factors. A systematic evaluation of your reaction setup, reagents, and conditions is the most effective approach to pinpoint the issue.
1. Incomplete Deprotonation of the Phenolic Hydroxyl Group:
-
The "Why": The reaction proceeds via a Williamson ether synthesis, which requires the formation of a phenoxide ion.[1] This is achieved by deprotonating the phenolic hydroxyl group with a base. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophilic phenoxide, leading to poor conversion.
-
Solutions:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. However, if you are experiencing low yields, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[2]
-
Stoichiometry: Ensure you are using at least a slight excess of the base (1.1 to 2.0 equivalents) to drive the deprotonation to completion.[2]
-
Reaction Time: Allow sufficient time for the deprotonation to occur before adding the benzylating agent. Stirring the mixture of the starting material and base in the solvent for 30-60 minutes at room temperature is a good practice.[2]
-
2. Reactivity of the Benzylating Agent:
-
The "Why": The choice and quality of the benzylating agent are critical. Benzyl bromide is generally more reactive than benzyl chloride and is often preferred for this synthesis.[2] The purity of the benzyl halide is also important, as aged or impure reagents can lead to side reactions or fail to react altogether.
-
Solutions:
-
Reagent Selection: If using benzyl chloride, consider switching to benzyl bromide for enhanced reactivity.
-
Purity Check: Always use a fresh, pure bottle of the benzylating agent. If in doubt, purify the reagent before use.
-
3. Suboptimal Reaction Conditions:
-
The "Why": Temperature and solvent play a crucial role in the reaction kinetics and solubility of the reactants. Protic solvents and apolar solvents can slow down the reaction by solvating the nucleophile, reducing its availability.[1]
-
Solutions:
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively dissolve the reactants and do not interfere with the nucleophile.[1]
-
Temperature Optimization: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C.[1] If your yield is low, a gradual increase in temperature may be beneficial. However, be mindful that excessively high temperatures can lead to product degradation.[2]
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
1. O-Benzylation vs. C-Benzylation:
-
The "Why": The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-benzylation is the desired pathway, C-benzylation can occur, especially with highly activated rings.[3]
-
Solutions:
-
Solvent Choice: Using polar aprotic solvents can help to favor O-alkylation.[3]
-
Bulky Base: Employing a bulkier base can sterically hinder attack at the carbon positions of the ring.
-
2. Benzylation of the Carboxylic Acid:
-
The "Why": The carboxylate group, formed by the deprotonation of the carboxylic acid by the base, can also act as a nucleophile and react with the benzylating agent to form a benzyl ester. This is a significant competing reaction.
-
Solutions:
-
Weaker Base: Using a weaker base can sometimes favor the deprotonation of the more acidic phenolic hydroxyl group over the carboxylic acid.[2]
-
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid group before the benzylation step. This is a common strategy in multi-step syntheses.[2]
-
3. Di-benzylation:
-
The "Why": If there are other nucleophilic sites in your starting material or if the reaction conditions are too harsh, di-benzylation can occur.
-
Solutions:
-
Stoichiometry Control: Use a stoichiometric amount of the benzylating agent to minimize the chance of multiple additions.[2]
-
Question: My product is difficult to purify. What are some effective purification strategies for this compound?
Answer:
Effective purification is crucial for obtaining a high-purity final product.
1. Recrystallization:
-
The "Why": Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
-
Protocol:
-
Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective.[4] The crude product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.[4]
-
2. Column Chromatography:
-
The "Why": If recrystallization does not provide sufficient purity, column chromatography is the next logical step.
-
Protocol:
-
Stationary Phase: Silica gel is the standard stationary phase for this type of compound.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will need to be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst in this reaction?
A1: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be used to increase the solubility of the phenoxide ion in the organic solvent, thereby accelerating the reaction rate.[1] PTCs are particularly useful in industrial settings to achieve near-quantitative conversions.[1]
Q2: Can I use benzyl alcohol instead of a benzyl halide as the benzylating agent?
A2: While benzyl alcohol can be used, it generally requires harsher reaction conditions, such as high temperatures and the presence of a strong acid catalyst.[2][5] For laboratory-scale synthesis, benzyl halides are preferred due to their higher reactivity under milder conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions I should take during this synthesis?
A4: Always work in a well-ventilated fume hood. Benzyl halides are lachrymators and should be handled with care. Strong bases like sodium hydride are highly reactive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow and Data
Typical Benzylation Protocol
A general protocol for the benzylation of 2-hydroxy-3-nitrobenzoic acid is as follows:
-
To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2-2.5 equivalents).[6]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.[6]
-
Heat the reaction to reflux for several hours, monitoring the progress by TLC.[6]
-
After completion, remove the solvent under reduced pressure.
-
Treat the residue with water and acidify with a dilute acid to precipitate the product.[6]
-
Collect the solid by filtration, wash with water, and dry.[6]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-hydroxy-3-nitrobenzoic acid | Precursor with the nitro group in the correct position. |
| Benzylating Agent | Benzyl bromide | Higher reactivity than benzyl chloride.[2] |
| Base | Potassium carbonate or Sodium hydride | K₂CO₃ is common; NaH is stronger for difficult reactions.[2] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that do not interfere with the nucleophile.[1] |
| Temperature | 50-100 °C | Balances reaction rate with potential for degradation.[1] |
| Catalyst (Optional) | TBAB or 18-crown-6 | Phase transfer catalyst to improve solubility and rate.[1] |
Visualizing the Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Oh, D., et al. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]
- (2006, December 05). Benzyl p-Toluenesulphonate as an 0-Benzylating Agent for the Protection of Phenols. Synlett.
-
Scheme 7: Nitration of salicylic acid (19)[7]. In ResearchGate. Retrieved from [Link]
-
Benzyl Ethers. In Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). Method of making benzylated phenols.
-
Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Publishing. Retrieved from [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Retrieved from [Link]
-
Benzyl Esters. In Organic Chemistry Portal. Retrieved from [Link]
- Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of salicylic acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
-
Alcohol Protecting Groups. In University of Evansville. Retrieved from [Link]
-
New selective O-debenzylation of phenol with Mg/MeOH. In Sciencemadness.org. Retrieved from [Link]
- Duan, H. (2023).
- Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
- Di Somma, I., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development, 10(6), 1164-1171.
-
Synthesis of 2-nitrobenzoic acid. In PrepChem.com. Retrieved from [Link]
-
Di Somma, I., et al. (2006). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions. PubMed. Retrieved from [Link]
-
Nitration of Salicylic Acid. In Scribd. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Sharma, Dr. R. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4523-4530.
-
Sidler, D. R., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. Retrieved from [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12).
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Maccari, R., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
-
Preparation method of 2-amino-3-nitrobenzoic acid. In Patsnap. Retrieved from [Link]
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- Google Patents. (n.d.). Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting low solubility of 2-Benzyloxy-3-nitrobenzoic acid
[1]
Ticket ID: SOL-2B3N-001 Subject: Troubleshooting Solubility & Precipitation Issues Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The Physicochemical Trap
Before attempting any protocol, you must understand why this molecule is resisting solution. 2-Benzyloxy-3-nitrobenzoic acid presents a "Schizophrenic" solubility profile due to conflicting functional groups.
| Property | Value (Approx.) | Implication for Solubility |
| Core Structure | Benzoic Acid | pH-dependent solubility. Soluble in base, insoluble in acid. |
| Substituent 1 | 3-Nitro Group | Electron Withdrawing. Lowers pKa to ~3.4 (vs. 4.2 for benzoic acid). It makes the molecule more acidic and harder to keep in solution at neutral/low pH. |
| Substituent 2 | 2-Benzyloxy Group | Highly Lipophilic. The benzyl ether adds significant bulk and hydrophobicity (LogP shift ~ +2.0). It drastically reduces water solubility even when ionized. |
| Net Result | Amphiphilic Solid | Prone to "oiling out" in mixed solvents and "crashing out" in biological media. |
Troubleshooting Modules
Module A: Biological Assays (Compound "Crashes Out" in Media)
User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute into cell culture media (pH 7.4), the solution turns cloudy or precipitates immediately."
Root Cause: This is a kinetic solubility failure . While the pH (7.4) is technically above the pKa (~3.4), the massive lipophilicity of the benzyloxy group drives aggregation faster than the deprotonation kinetics can solicit solvation. The "cloudiness" is likely micro-crystals or an amorphous oil droplet suspension.
Resolution Protocol:
-
The "Intermediate Dilution" Step: Do not spike 100% DMSO stock directly into aqueous media. The shock change in polarity causes immediate precipitation.
-
Step 1: Dilute DMSO stock 1:10 into PBS (pH 7.4) containing 0.5% BSA (Bovine Serum Albumin) or Cyclodextrin . The protein/sugar acts as a carrier for the lipophilic tail.
-
Step 2: Add this intermediate mix to your final media.
-
-
pH Adjustment (The "Salt-First" Method): Pre-convert the acid to its sodium salt before final dilution.
-
Add 1 equivalent of 0.1 M NaOH to your DMSO stock.
-
Why? This forces the carboxylic acid into the carboxylate form (
) while still in the organic phase, priming it for aqueous entry.
-
Visual Workflow: Preventing Assay Precipitation
Figure 1: Kinetic solubility workflow to prevent precipitation in biological assays.
Module B: Chemical Synthesis & Workup (Extraction Issues)
User Issue: "During workup, the compound is not extracting into the organic layer, or it's precipitating as an oil at the interface."
Root Cause:
The 3-nitro group increases acidity.[1][2] If you are washing with saturated Sodium Bicarbonate (
Resolution Protocol:
-
Check pH of Aqueous Layer: Ensure the aqueous phase is pH < 2.0 using 1M HCl.
-
Reason: You must suppress ionization completely to force the molecule into the organic layer. A pH of 4-5 is not low enough for a nitrobenzoic acid derivative.
-
-
Solvent Switch: If using Diethyl Ether, switch to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The 3-nitro group adds polarity.[1] Diethyl ether may be too non-polar to solvate the nitro-aromatic core effectively, leading to oiling out.
-
Module C: Recrystallization (Purification)[4]
User Issue: "I tried recrystallizing from hot ethanol, but it formed an oil instead of crystals upon cooling."
Root Cause: This is common for aromatic ethers (benzyloxy group). The melting point is likely depressed by impurities, and the "oil" phase is thermodynamically favored over the crystal lattice when cooling is too rapid or the solvent is too good.
Resolution Protocol: The "Cloud Point" Titration
Do not use a single solvent. Use a Solvent/Anti-Solvent pair .
| Component | Recommended Solvent | Role |
| Solvent (Good) | Ethanol or Acetone | Dissolves the compound and the nitro group. |
| Anti-Solvent (Bad) | Water (acidified) | Forces the hydrophobic benzyl group to aggregate. |
Step-by-Step Procedure:
-
Dissolve: Dissolve crude solid in the minimum amount of boiling Ethanol.
-
Filter: Hot filter to remove insoluble particulates (dust/salts).
-
Titrate: While keeping the solution near boiling, add hot water dropwise until a permanent turbidity (cloudiness) persists.
-
Clear: Add one final drop of Ethanol to clear the solution.
-
Insulate: Wrap the flask in foil/towel and let it cool to room temperature undisturbed over 4-6 hours.
-
Critical: Rapid cooling causes oiling. Slow cooling allows the lattice to organize.
-
Visual Workflow: Recrystallization Decision Tree
Figure 2: Anti-solvent recrystallization logic to avoid oiling out.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for animal injections? A: Avoid 100% DMSO. It causes local tissue necrosis and precipitation at the injection site. Use a formulation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . The PEG300 and Tween 80 are critical to solubilize the benzyl lipophile.
Q: Why does the solution turn yellow when I add base? A: This is normal. Nitro-aromatics often exhibit a bathochromic shift (color change) when the carboxylic acid is deprotonated or if a Meisenheimer complex forms transiently. It does not necessarily indicate decomposition.[3]
Q: What is the exact pKa? A: While experimental data for this specific derivative is proprietary, the structural analog 3-nitrobenzoic acid has a pKa of 3.47 [1][6]. The ortho-benzyloxy group exerts steric pressure but the electron-withdrawing nitro group dominates, likely keeping the pKa in the 3.2–3.6 range.
References
-
PubChem. 3-Nitrobenzoic acid | C7H5NO4.[2] National Library of Medicine. Available at: [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives. Available at: [Link]
- Google Patents.Process for recovering 3-nitrobenzoic acid (US4288615A).
-
Ataman Chemicals. Properties of 3-Nitrobenzoic Acid. Available at: [Link]
Technical Support Center: Purification of Crude 2-Benzyloxy-3-nitrobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 2-Benzyloxy-3-nitrobenzoic acid. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and validated protocols.
Troubleshooting Guide: From Common Problems to Purified Product
This section addresses specific issues encountered during the purification of this compound. Each entry diagnoses a potential problem, explains the underlying chemistry, and provides a detailed protocol for resolution.
Q1: My TLC analysis of the crude product shows multiple spots. What are they, and how do I get rid of them?
A1: Diagnosis and Strategy
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. For the synthesis of this compound, these impurities are typically unreacted starting materials or by-products. The most common are:
-
Unreacted 2-Hydroxy-3-nitrobenzoic Acid: A polar, acidic starting material.
-
Benzyl Alcohol: A neutral by-product from the hydrolysis of benzyl bromide.
-
Isomeric By-products: Other nitrated isomers, which may have similar polarities.
The purification strategy hinges on exploiting the differences in the chemical properties of your target compound and these impurities, primarily acidity and polarity. An acid-base extraction is highly effective for separating acidic compounds from neutral or less acidic ones[1][2][3]. Column chromatography is then used to separate compounds with similar functional groups but different polarities[4][5].
The logical flow for purification involves first removing acidic and neutral impurities through extraction, followed by a higher-resolution technique like recrystallization or chromatography if needed.
Caption: General purification workflow for this compound.
This technique is the first line of defense and leverages the acidic nature of the carboxylic acid group[1][2][6].
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in an organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL) to the separatory funnel. Stopper the funnel, and gently invert it multiple times, venting frequently to release the pressure from the CO₂ gas that evolves[1].
-
Expertise & Causality: this compound is a carboxylic acid and reacts with a weak base like NaHCO₃ to form its water-soluble sodium salt (sodium 2-benzyloxy-3-nitrobenzoate). Neutral impurities, such as benzyl alcohol, remain in the organic layer. The more acidic starting material, 2-hydroxy-3-nitrobenzoic acid, will also be extracted into the aqueous layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL of NaHCO₃ solution to ensure all the acidic product is captured. Combine the aqueous extracts.
-
Backwash (Optional but Recommended): To remove any neutral compound that may have contaminated the aqueous layer, perform a "backwash" by adding 10 mL of fresh diethyl ether to the combined aqueous extracts, shake, and discard the ether layer[3].
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel[8][9].
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts. Dry the product in a vacuum oven.
Q2: My purified product is a sticky oil or fails to crystallize. What's wrong?
A2: Diagnosis and Strategy
"Oiling out" or failure to crystallize is a common issue in recrystallization, often caused by one of the following[10]:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the solid, causing it to separate as a liquid ("oil") at a temperature where it is not soluble in the solvent.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly does not give the molecules sufficient time to orient themselves into a crystal lattice[10][11].
The solution involves either improving the purity before recrystallization (see Protocol 1) or optimizing the recrystallization conditions.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[11][12]. For a polar aromatic acid like this, a mixed solvent system is often effective. A good starting point is an Ethanol/Water system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or "oiled out" product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Expertise & Causality: This process of adding a "poor" solvent (water) to a solution in a "good" solvent (ethanol) carefully brings the mixture to its saturation point, which is optimal for crystal growth upon cooling[13].
-
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Subsequently, place it in an ice bath to maximize crystal formation[9].
-
Troubleshooting Crystallization: If crystals do not form, try scratching the inside surface of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch[9].
-
Isolation: Collect the pure crystals via vacuum filtration as described in Protocol 1.
| Solvent System | Boiling Point (°C) | Suitability for this compound |
| Ethanol/Water | 78-100 | Excellent. Highly tunable polarity. Dissolves product when hot, forces crystallization when cooled and water is added. |
| Acetic Acid/Water | 100-118 | Good. Effective for many benzoic acid derivatives, but acetic acid can be difficult to remove completely. |
| Toluene | 111 | Fair. May be suitable but has lower dissolving power for this polar molecule. Better for less polar impurities. |
Table 1: Solvent selection guide for recrystallization.
Q3: My yield is very low after purification. Where did my product go?
A3: Diagnosis and Strategy
Low recovery can be frustrating and is often due to procedural losses[10][14].
-
Excessive Solvent in Recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: During a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.
-
Incomplete Precipitation: During acid-base extraction, if the pH is not made sufficiently acidic, the product will remain in the aqueous solution as its carboxylate salt.
-
Adsorption on Charcoal: If activated charcoal is used for decolorization, using an excessive amount can adsorb your product along with the colored impurities[10][13].
-
Recrystallization: Always use the minimum amount of hot solvent required to fully dissolve your solid[8]. After filtering your crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling, though this crop may be less pure.
-
Hot Filtration: To prevent premature crystallization, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can do this by passing hot solvent through it just before filtering your solution.
-
Acid-Base Extraction: Ensure the pH is brought down to ~2 during the precipitation step. Check with pH paper. Stirring the solution in an ice bath for 15-20 minutes after acidification can also promote more complete precipitation.
-
Decolorization: If using activated charcoal, use only a very small amount (the tip of a spatula). It is better to have a slightly colored product with a good yield than a colorless product with a poor yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: Which TLC solvent system is best for monitoring the purification?
-
A2: A good starting point for aromatic acids is a mixture of a non-polar and a polar solvent. A common system is Hexane:Ethyl Acetate with a small amount of acetic acid.
-
Start with a 7:3 Hexane:EtOAc ratio. Add 1-2 drops of glacial acetic acid to the developing chamber. The acid suppresses the deprotonation of the carboxylic acid on the silica plate, reducing "streaking" and giving sharper spots.
-
The product, being polar, should have a relatively low Rf value. Non-polar impurities will run higher (closer to the solvent front).
-
Q3: Can I use column chromatography for purification?
-
A3: Yes, column chromatography is an excellent method for separating compounds with different polarities, especially if recrystallization fails to remove a persistent impurity[4][5].
-
Stationary Phase: Silica gel is appropriate.
-
Mobile Phase (Eluent): Use the same solvent system you developed for TLC (e.g., Hexane:Ethyl Acetate). The polarity can be gradually increased (gradient elution) to first elute less polar impurities, followed by your more polar product[17].
-
Expertise: Because aromatic nitro compounds can have strong interactions, a phenyl-hexyl column could also be advantageous due to potential π-π interactions, offering a different selectivity compared to standard silica[18].
-
Caption: Step-by-step workflow for purification by column chromatography.
References
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Organic Acid-Base Extractions. (2025). Chemistry Steps. [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]
-
Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics. (2014). Agilent. [Link]
-
What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024). Quora. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. [Link]
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays. [Link]
-
The Extraction of Benzoic Acid from a Mixture. Truman State University. [Link]
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
-
Organic Synthesis. Physics & Maths Tutor. [Link]
-
3.6F: Troubleshooting (Crystallization). (2022). Chemistry LibreTexts. [Link]
-
Organic Techniques - Purification. (2025). Save My Exams. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository. [Link]
-
3-Nitrobenzoic acid. Wikipedia. [Link]
-
The Recrystallization of Benzoic Acid. Truman State University. [Link]
-
Recrystallization 2. University of Massachusetts Lowell. [Link]
-
EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]
- Process for recovering 3-nitrobenzoic acid.
-
Recrystallization of Benzoic Acid. University of North Georgia. [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. (2017). ResearchGate. [Link]
-
NITROBENZOIC ACID. Ataman Kimya. [Link]
-
Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Cheméo. [Link]
-
A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. (2025). ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]
-
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. [Link]
-
Preparation method of 2-amino-3-nitrobenzoic acid. Patsnap. [Link]
-
Purification of Benzoic Acid by Crystallization. (2015). YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. ukessays.com [ukessays.com]
- 6. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 7. quora.com [quora.com]
- 8. savemyexams.com [savemyexams.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 16. physicsandmathstutor.com [physicsandmathstutor.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. agilent.com [agilent.com]
Overcoming steric hindrance in 2-Benzyloxy-3-nitrobenzoic acid reactions
Ticket ID: #BNBA-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Benzyloxy-3-nitrobenzoic Acid Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties functionalizing This compound . This is not a standard coupling reaction. The specific 1,2,3-substitution pattern creates a "buttressing effect" where the bulky benzyloxy group at position 2 is pushed against the carboxylic acid by the nitro group at position 3. This creates a formidable steric wall that blocks the trajectory of incoming nucleophiles.[1]
This guide provides three validated protocols to overcome this barrier, ranked by success rate for this specific scaffold.
Module 1: The Steric Challenge (Root Cause Analysis)
Before attempting a reaction, understand why standard EDC/NHS or DCC couplings fail. The carbonyl carbon is shielded.
Visualization: The Steric Wall
The following diagram illustrates the "Buttressing Effect" preventing nucleophilic attack.
Figure 1: The 3-nitro group forces the 2-benzyloxy group into the reaction trajectory of the carboxylic acid, blocking standard nucleophilic attack.
Module 2: Validated Activation Protocols
Method A: The "Gold Standard" (Acid Chloride via Oxalyl Chloride)
Best for: Scale-up, unreactive amines, and maximum conversion. Why it works: It converts the -OH (bad leaving group) into -Cl (excellent leaving group) using a Vilsmeier-Haack-type intermediate that is small enough to penetrate the steric shield.
Reagents:
-
Oxalyl Chloride (
)[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Catalytic DMF (Dimethylformamide) - Crucial
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Suspend 1.0 eq of this compound in anhydrous DCM (0.2 M) under
atmosphere. -
Catalyst: Add catalytic DMF (1-2 drops per mmol). Note: Without DMF, this reaction will stall.
-
Addition: Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Bubbling should occur (
). -
Confirmation: Aliquot a sample, quench with MeOH, and check LCMS for the methyl ester. If acid remains, add 0.5 eq more Oxalyl Chloride.
-
Workup: Concentrate in vacuo to remove excess
and DCM. The residue is the crude acid chloride. -
Coupling: Redissolve in DCM/THF and add your amine/alcohol + base (DIPEA/Et3N).
Critical Warning: Do not use Thionyl Chloride (
Method B: The "Modern Approach" (HATU/HOAt)
Best for: Small scale, parallel synthesis, or if you lack inert gas setup. Why it works: HATU generates a highly reactive At-ester (7-azabenzotriazole ester). The nitrogen in the pyridine ring of HATU provides a "neighboring group effect" that accelerates coupling even in hindered systems.
Protocol:
-
Dissolve Acid (1.0 eq) in dry DMF or NMP.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir for 15-30 mins to form the activated ester (Yellow/Orange color change).
-
Add the Nucleophile (amine/alcohol) (1.1 - 1.5 eq).
-
Stir at RT for 12-24 hours.
Method C: The "Specialist" (Ghosez’s Reagent)
Best for: Extremely acid-sensitive substrates where the benzyloxy group is falling off. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[4][5]
Why it works: It forms the acid chloride under neutral conditions. It does not generate HCl gas, protecting the benzyl ether linkage.
Protocol:
-
Dissolve Acid (1.0 eq) in dry DCM.
-
Add Ghosez’s Reagent (1.1 eq) at RT.
-
Stir for 1-2 hours.
-
The acid chloride is formed quantitatively.
-
Add amine/base directly to this solution.
Module 3: Troubleshooting & Decision Logic
Decision Tree for Reaction Choice
Figure 2: Logical flow for selecting the correct activation method based on scale and failure modes.
Troubleshooting Table
| Issue | Diagnosis | Solution |
| 0% Conversion | The active ester is not forming due to sterics. | Switch to Method A (Acid Chloride). The chloride ion is smaller than the OBt/OAt group in coupling reagents. |
| Product is a Phenol | The benzyloxy group cleaved (Debenzylation). | You likely used |
| Low Yield with HATU | Hydrolysis of the active ester before amine attack. | Ensure solvents are anhydrous . Pre-activate the acid for 30 mins before adding the amine. |
| Solid Precipitate | The acid chloride might be insoluble. | If using Method A, do not filter the precipitate; it might be the Vilsmeier intermediate. Add the amine directly to the suspension. |
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS for this reaction? A: Not recommended. The bulky "isourea" intermediate formed by EDC is often too large to effectively attack the sterically crowded carbonyl of your substrate. You will likely see starting material recovered.
Q: Is the benzyloxy group stable to Oxalyl Chloride?
A: Generally, yes. Unlike Thionyl Chloride (
Q: Why do I need DMF with Oxalyl Chloride? A: DMF acts as a catalyst.[6] Oxalyl chloride reacts with DMF to form the Vilsmeier reagent (chloroiminium ion). This species is the actual chlorinating agent that attacks your carboxylic acid. Without DMF, the reaction with sterically hindered acids is extremely slow.
Q: Can I use a mixed anhydride (Isobutyl chloroformate)? A: It is a valid backup, but mixed anhydrides are prone to "wrong-side attack" by the nucleophile (attacking the carbonate instead of the benzoate), especially when the benzoate is sterically hindered. Acid chlorides are more selective.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852. Link
-
Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 69, 238. Link
-
Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent (HATU). Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Steric Effects). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. entegris.com [entegris.com]
- 5. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Temperature Control for Nitration of 2-Benzyloxybenzoic Acid
Welcome to the Technical Support Center for the nitration of 2-benzyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the temperature during this critical reaction. The nitration of aromatic compounds is a highly exothermic process, and precise temperature control is paramount for ensuring reaction safety, maximizing the yield of the desired product, and minimizing the formation of impurities.[1][2]
This document provides a structured approach to understanding and managing the thermal aspects of this specific nitration, moving from foundational principles to practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of 2-benzyloxybenzoic acid?
A1: Temperature control is crucial for several reasons:
-
Safety: Nitration reactions are highly exothermic.[1] Without effective cooling, the reaction temperature can increase rapidly, leading to a dangerous condition known as "thermal runaway." This can result in vigorous gas evolution, splashing of corrosive acids, and potentially an explosion.[3]
-
Selectivity and Yield: The rate of nitration and competing side reactions are highly temperature-dependent. The benzyloxy group is sensitive to the harsh acidic conditions, and elevated temperatures can lead to cleavage of the benzyl ether. Furthermore, higher temperatures can promote over-nitration, leading to the formation of dinitro- and other polynitrated byproducts, which reduces the yield of the desired mononitrated product and complicates purification.[2]
-
Minimizing Side Reactions: Besides over-nitration, other side reactions like oxidation of the aromatic ring can occur at higher temperatures, leading to the formation of colored impurities and reducing the overall purity of the product.
Q2: What is the optimal temperature range for the nitration of 2-benzyloxybenzoic acid?
A2: The optimal temperature range for the nitration of benzoic acid derivatives is typically between 0°C and 30°C. For 2-benzyloxybenzoic acid, it is generally recommended to maintain the temperature at the lower end of this range, ideally between 0°C and 10°C , to minimize side reactions and ensure better regioselectivity. Some protocols for similar substrates even recommend temperatures below 0°C.[4][5]
Q3: What are the primary directing effects I should consider for this reaction?
A3: The regiochemical outcome of the nitration is determined by the directing effects of the two substituents on the benzene ring:
-
-OCH₂Ph (Benzyloxy group): This is an ortho-, para-directing group because the oxygen atom can donate electron density to the ring through resonance, stabilizing the intermediates for ortho and para attack. It is an activating group.
-
-COOH (Carboxylic acid group): This is a meta-directing group.[6] It is an electron-withdrawing group and deactivates the ring towards electrophilic aromatic substitution.
The interplay between the activating ortho-, para-directing benzyloxy group and the deactivating meta-directing carboxyl group will influence the final isomer distribution. Precise temperature control can help in selectively obtaining the desired isomer.
Troubleshooting Guide
This section addresses specific issues you might encounter during the nitration of 2-benzyloxybenzoic acid, with a focus on temperature-related causes and solutions.
Problem 1: The reaction mixture turned a dark brown or black color, and there was a rapid evolution of brown fumes.
-
Likely Cause: This is a strong indication of a runaway reaction and significant oxidation of the starting material. The brown fumes are likely nitrogen dioxide (NO₂), a toxic gas.[3] This situation arises from a loss of temperature control, allowing the exothermic reaction to accelerate.
-
Immediate Action:
-
If it is safe to do so, immediately increase the cooling to the reaction vessel. This could involve adding more ice/salt to the cooling bath.
-
If the reaction appears to be uncontrollable, evacuate the fume hood and follow your laboratory's emergency procedures.[3]
-
-
Preventative Measures:
-
Ensure your cooling bath (ice-salt or a cryocooler) is at the target temperature before starting the addition of the nitrating mixture.
-
Add the nitrating mixture very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation.[5]
-
Continuously monitor the internal temperature of the reaction with a calibrated thermometer.
-
Problem 2: The yield of the desired mononitrated product is low, and I have a mixture of products.
-
Likely Cause: This can be due to several factors, many of which are linked to temperature:
-
Over-nitration: If the temperature was too high, the formation of dinitro- or other polynitrated species is more likely.
-
Side Reactions: Elevated temperatures can lead to the cleavage of the benzyloxy group or oxidation of the aromatic ring.
-
Incomplete Reaction: If the temperature was too low or the reaction time too short, the reaction may not have gone to completion.
-
-
Troubleshooting & Optimization:
-
Verify Temperature Control: Review your experimental data to ensure the temperature remained within the optimal range (0-10°C) throughout the addition of the nitrating agent.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.
-
Purification: You may need to employ chromatographic techniques (e.g., column chromatography) to separate the desired isomer from other byproducts.
-
Problem 3: The product is difficult to purify and appears oily or discolored.
-
Likely Cause: The presence of impurities, often resulting from side reactions that occur at elevated temperatures. Oily products can indicate the presence of unreacted starting material or low-melting point byproducts.
-
Troubleshooting & Optimization:
-
Strict Temperature Adherence: Re-run the reaction with stricter adherence to the recommended temperature range.
-
Work-up Procedure: Ensure the reaction mixture is quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This helps to precipitate the product quickly and minimize the dissolution of impurities.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocol: Nitration of 2-Benzyloxybenzoic Acid
This protocol provides a general guideline. It is essential to perform a thorough risk assessment before carrying out any chemical reaction.[3]
Materials:
-
2-Benzyloxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Salt (for ice-salt bath)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and filter flask
Workflow Diagram:
Caption: Experimental workflow for the nitration of 2-benzyloxybenzoic acid.
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve the 2-benzyloxybenzoic acid in concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid.[4] This mixture should also be cooled in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-benzyloxybenzoic acid using a dropping funnel. It is critical to monitor the internal temperature and ensure it does not rise above 10°C.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water, while stirring vigorously.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with plenty of cold deionized water to remove any residual acid.
-
Drying: Dry the product, for example, in a desiccator under vacuum.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0°C - 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions like oxidation and over-nitration.[5] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | The typical ratio of sulfuric acid to nitric acid is between 1:1 and 2:1.[5] |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[5] |
| Cooling Bath | Ice-salt or Ice-water | An ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[5] |
| Reaction Time | 1 - 2 hours | The optimal duration should be determined by monitoring the reaction's progress (e.g., via TLC). |
Safety Considerations
-
Corrosive and Toxic Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and toxic.[3][7] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[3][7]
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Ensure an adequate cooling bath is in place and monitor the temperature continuously.[1]
-
Emergency Preparedness: Have an emergency plan in place and ensure that an eyewash station and safety shower are readily accessible.[3] Spill containment kits for acids should also be available.[3]
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
References
- Nitration reaction safety - YouTube. (2024, June 7).
- Notes on Environmental Concerns of Nitration - Unacademy.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22).
- Nitration Of Benzoic Acid - lp5.geronimo.com.br.
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022, December 16).
- Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.
- What are the major products of nitration of benzoic acid? - Quora. (2017, December 7).
- EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid.
- Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com.
- Nitration of Benzoic Acid 2017 - Truman ChemLab. (2017, July 15).
- A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. - Allen.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (2025, August 26).
- Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration - Benchchem.
Sources
Technical Support Center: Solving Filtration Issues with 2-Benzyloxy-3-nitrobenzoic Acid Precipitates
Prepared by: Senior Application Scientist, Chemical Process Division
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering filtration challenges with 2-Benzyloxy-3-nitrobenzoic acid. The advice herein is grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitate filtering so slowly?
Slow filtration of this compound is commonly attributed to its crystal morphology. Benzoic acid derivatives, especially those with bulky substituents, can crystallize as fine, needle-shaped particles (acicular habit).[1][2][3] These needles tend to stack closely, forming a dense, impermeable filter cake that clogs the pores of the filter medium. This phenomenon significantly increases filtration resistance and slows down the process.[3][4]
Q2: I observe a "gel-like" consistency in my slurry, making filtration nearly impossible. What's happening?
The formation of a gel-like slurry is a classic sign of high aspect-ratio, needle-like crystals that have trapped a significant amount of solvent.[4] The fine needles create a network that immobilizes the liquid phase, preventing it from passing through the filter. This is not a true gel but a physical phenomenon related to particle shape and size.
Q3: Can changing my crystallization solvent improve the filterability?
Absolutely. The choice of solvent is a critical factor that can influence crystal habit.[2] A solvent system that promotes slower, more controlled crystal growth can lead to larger, more equant (block-like) crystals, which are significantly easier to filter. Experimenting with different solvents or solvent mixtures (e.g., adding a co-solvent in which the compound is slightly more soluble) can be a powerful strategy to avoid the formation of problematic needles.
Q4: What are filter aids, and are they safe to use with my high-purity pharmaceutical intermediate?
Filter aids are inert, highly porous materials that are added to a slurry to improve its filtration characteristics.[5][6] They work by creating a rigid, permeable lattice structure within the filter cake, which prevents the fine precipitate particles from compacting and blinding the filter medium.[7] For pharmaceutical applications, high-purity, inert filter aids like pharmaceutical-grade cellulose or perlite are commonly used.[5][8] These are generally considered safe as they are chemically unreactive and can be effectively removed in subsequent processing steps if necessary.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific filtration problems.
Problem 1: Extremely Slow Filtration and Filter Blinding
You've set up your vacuum filtration, but the solvent barely drips through, and the process takes hours. This is the most common issue.
This flowchart outlines the decision-making process for tackling slow filtration.
Caption: Troubleshooting workflow for slow filtration.
Before altering your chemistry, ensure your equipment is optimal.
-
Verify Vacuum Seal: Ensure the filter paper is perfectly flat and covers all holes of the Büchner funnel. Moisten the paper with clean solvent to create a seal before adding the slurry.[9] A poor seal is a common cause of slow filtration.[10]
-
Check for Clogs: Make sure the tubing and the side-arm of the filter flask are not obstructed.[11]
-
Use Gravity First: For very fine precipitates, decant the majority of the supernatant liquid through the filter first, while the solid settles at the bottom of the beaker. Transfer the bulk of the solid only at the end.[9] This prevents immediate blinding of the filter paper.
When physical optimization is insufficient, a filter aid is the most robust solution. Filter aids work by increasing the porosity and reducing the compressibility of the filter cake.[8]
Mechanism of Action: How Filter Aids Work
Caption: Filter aids create porous channels for liquid flow.
Comparison of Common Filter Aids
| Filter Aid Type | Composition | Key Characteristics | Best For |
| Diatomaceous Earth (DE) | Amorphous silica from diatoms | High porosity, various grades available. | General purpose, excellent clarity.[5][6] |
| Perlite | Volcanic glass | Lightweight, inert, lower density than DE. | When cake density needs to be low.[5][6] |
| Cellulose | Fibrous organic polymer | Organic, can be incinerated with the cake. | Bioprocesses, applications where silica is undesirable.[8] |
Protocol 1: "Body Feed" Method
This method involves adding the filter aid directly to the slurry.
-
Selection: Choose a filter aid (e.g., Celite® 545, a type of DE).
-
Dosage: Start by adding 0.5-2% of the filter aid by weight relative to the total slurry weight. The optimal amount should be determined experimentally.[7]
-
Mixing: Add the filter aid to your slurry and stir gently for 5-10 minutes to ensure uniform distribution. Avoid aggressive mixing that could break down the precipitate particles further.
-
Filtration: Proceed with standard vacuum filtration. The filter cake will be composed of both your product and the filter aid, resulting in a much faster filtration rate.
Protocol 2: "Pre-coat" Method
This method is ideal for preventing fine particles from passing through and for easier cake removal.[7]
-
Prepare a Slurry: In a separate beaker, create a slurry of the filter aid in clean solvent (the same solvent as your product slurry). The concentration should be low, around 0.5%.
-
Apply the Pre-coat: Place your filter paper in the Büchner funnel and wet it with clean solvent. Apply vacuum. Pour the filter aid slurry into the funnel, allowing a thin, uniform layer (1-3 mm) to deposit on the filter paper.
-
Filter the Product: Carefully pour your product slurry onto the pre-coated filter. The pre-coat layer now acts as the primary filtration medium, preventing the fines from reaching and clogging the paper.
Problem 2: Precipitate Passes Through the Filter (Cloudy Filtrate)
You notice that your filtrate is not clear, indicating that your fine product particles are passing through the filter paper.
-
Pore Size: Standard qualitative filter papers may have pores that are too large. Switch to a quantitative, fine-pore filter paper (e.g., Whatman Grade 42). Be aware that smaller pores will inherently slow down filtration, often requiring the use of a filter aid to compensate.[12]
-
Double Layering: Using two sheets of filter paper can sometimes help trap more fines, but it is not a highly reliable method.
The pre-coat method described in Protocol 2 is the most effective solution for this problem. The intricate network of filter aid particles creates a barrier with much finer pores than the paper itself, effectively trapping the smallest precipitate particles and ensuring a clear filtrate.[7]
Workflow: Setting Up a Pre-coat Filtration
Caption: Step-by-step pre-coat filtration workflow.
Problem 3: Potential for Particle Breakage During Filtration
High-pressure filtration or mechanical stress on the filter cake can fracture needle-shaped crystals. This breakage creates even finer particles, which can worsen clogging or pass through the filter.[13]
-
Gradual Vacuum: Apply the vacuum gradually to avoid shocking the filter cake.[11] A sudden, strong vacuum can compact the cake rapidly and cause particle fracture.
-
Avoid High Pressure: If using pressure filtration, apply the minimum pressure necessary to achieve a reasonable flow rate. Studies have shown that particle breakage is directly related to the applied pressure.[13]
-
Minimize Agitation: Do not disturb or press the filter cake with a spatula during filtration. If washing is necessary, break the vacuum, gently add the wash solvent to cover the cake, and then reapply the vacuum.[9]
Washing is critical for purity but can be inefficient if done incorrectly.
-
Multiple Small Washes: It is more effective to wash the filter cake multiple times with small volumes of cold solvent than once with a large volume.[14] Each wash displaces the mother liquor more efficiently.
-
Use Cold Solvent: Use pre-chilled wash solvent to minimize re-dissolving your product, thereby maximizing yield.
-
Break the Vacuum: Always release the vacuum before adding the wash solvent. This allows the solvent to permeate the entire cake rather than just creating channels through it.[9]
By systematically applying these diagnostic and troubleshooting steps, you can overcome the challenges associated with filtering this compound precipitates, leading to improved efficiency, purity, and yield.
References
- Diefenbach. (2025, August 20). What Are Filtration Aids? How to Enhance Filter Press Performance.
-
Koivikko, H., et al. (2013). Use of Filter Aids to Improve the Filterability of Enzymatically Hydrolyzed Biomass Suspensions. Industrial & Engineering Chemistry Research. [Link]
- SciSpace. (n.d.).
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Aries Chemical. (n.d.). Filter Aids For Process And Wastewater Applications. [Link]
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Amol Mine Chem. (2023, October 20). What is Filter Aid? | Advantages and Use. [Link]
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-
Civati, F., et al. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Crystal Growth & Design. [Link]
-
Civati, F., et al. (2021). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC. [Link]
-
Mack, D. L., et al. (2012). On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding. Organic Process Research & Development. [Link]
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- Hawach. (2025, August 18).
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-Benzyloxy-3-nitrobenzoic Acid
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 2-Benzyloxy-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind critical experimental decisions. We will explore the selection of stationary phases and mobile phases, outline a robust, optimized protocol, and discuss validation in accordance with international guidelines to ensure the development of a scientifically sound, stability-indicating analytical method.
Part 1: Foundational Strategy and Analyte Characterization
A successful HPLC method begins not with an injection, but with a thorough understanding of the analyte and the analytical objectives. The structure of this compound—possessing a carboxylic acid, a nitro group, and a bulky aromatic benzyloxy group—presents specific challenges and opportunities for chromatographic separation.
Physicochemical Properties and Chromatographic Implications
The key to predicting the behavior of this compound on a reversed-phase column lies in its ionizable carboxylic acid functional group.
-
Acidity (pKa): While the exact pKa is not readily published, we can infer it from structurally similar compounds. Benzoic acid has a pKa of ~4.2. The presence of an electron-withdrawing nitro group will increase the acidity. For example, 3-nitrobenzoic acid has a pKa of approximately 3.47.[1] Therefore, it is critical to control the mobile phase pH to ensure a consistent ionization state. For robust retention and symmetrical peak shape in reversed-phase chromatography, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa to keep the carboxylic acid fully protonated (non-ionized).[2][3] This "ion suppression" strategy is fundamental to the method's success.
-
Hydrophobicity: The presence of two phenyl rings (one from the benzoic acid core and one from the benzyl group) imparts significant hydrophobicity, making it well-suited for retention on reversed-phase columns like C18 or C8.
-
UV Absorbance: The aromatic rings and the nitro group create a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely in the range of 254-270 nm based on similar nitro-aromatic compounds.[4]
Defining the Analytical Target Profile (ATP)
Before initiating development, we must define the method's goals, a concept central to the modern analytical lifecycle approach described in ICH Q14.[5]
The ATP for this method is: To accurately and precisely quantify this compound and separate it from potential process-related impurities and degradation products, ensuring the method is stability-indicating.
The Method Development Workflow
A logical, systematic approach is essential to developing a robust method efficiently. The workflow prioritizes high-impact variables first, such as column chemistry and mobile phase pH, before fine-tuning other parameters.
Caption: A systematic workflow for HPLC method development.
Part 2: A Comparative Analysis of Chromatographic Conditions
The core of method development involves comparing alternatives to find the optimal conditions for the separation. Here, we focus on the two most influential factors: the stationary phase and the mobile phase.
Comparison of Stationary Phases (Columns)
The choice of column dictates the primary interaction mechanism between the analyte and the stationary phase. For an aromatic compound like this compound, we compare the standard C18 phase with a phenyl-based phase.
| Parameter | Alternative 1: C18 (L1) | Alternative 2: Phenyl-Hexyl (L11) | Rationale & Recommendation |
| Primary Interaction | Hydrophobic interactions. | Hydrophobic and π-π interactions.[6] | The Phenyl-Hexyl phase offers an alternative selectivity mechanism that can be highly advantageous for separating aromatic compounds from closely related impurities. |
| Advantages | Highly versatile, widely available, extensive literature support. | Enhanced retention and selectivity for aromatic and unsaturated compounds. Can resolve isomers that co-elute on C18. | |
| Potential Issues | Can exhibit secondary interactions between acidic analytes and residual silanols, leading to peak tailing.[7][8] | May have different hydrophobic retention characteristics compared to C18. | Peak tailing on C18 is a common issue for acids but can be mitigated by using a low pH mobile phase and modern, high-purity, end-capped columns.[8] |
| Recommendation | Start with a high-purity, end-capped C18 column. It is the most versatile and likely to provide a successful separation. Use a Phenyl-Hexyl column as a secondary screening option if specificity is not achieved on the C18. |
Comparison of Mobile Phase Strategies
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[2]
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Recommendation |
| UV Cutoff | ~190 nm | ~210 nm | Acetonitrile's lower UV cutoff provides a cleaner baseline, especially at lower detection wavelengths.[2] |
| Viscosity/Pressure | Lower backpressure. | Higher backpressure. | The lower viscosity of ACN/water mixtures results in lower system pressure, allowing for higher flow rates or the use of smaller particle columns.[2] |
| Elution Strength | Generally a stronger solvent than methanol in reversed-phase HPLC. | Weaker solvent, may require a higher percentage to achieve similar retention. | |
| Recommendation | Acetonitrile is the preferred organic modifier. Its superior UV transparency and lower backpressure make it the first choice for developing a robust method. |
As established, controlling the pH is paramount for analyzing this acidic compound. The goal is to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and yields reproducible retention.[9][10]
Caption: Decision process for mobile phase pH selection.
The following table compares two mobile phase approaches using a hypothetical impurity to demonstrate the impact on key chromatographic parameters.
| Parameter | Method A: Low pH (Ion Suppression) | Method B: Mid-Range Buffered pH |
| Aqueous Phase | 0.1% Phosphoric Acid in Water (pH ~2.1)[2] | 25 mM Acetate Buffer (pH 4.5) |
| Organic Phase | Acetonitrile | Acetonitrile |
| Hypothetical Results | ||
| Retention Time (Analyte) | 8.5 min | 5.2 min |
| Tailing Factor (Analyte) | 1.1 | 1.8 |
| Resolution (Analyte/Impurity) | 3.5 | 1.3 (co-elution risk) |
| Analysis | At pH 2.1, the analyte is fully protonated, leading to strong retention, excellent peak shape, and robust separation. This approach is highly recommended.[10] | At pH 4.5, which is close to the analyte's pKa, a mixed population of ionized and non-ionized forms exists. This leads to reduced retention, significant peak tailing, and poor resolution.[11] This approach is not suitable. |
Part 3: Recommended Experimental Protocols
Based on the comparative analysis, the following protocols outline an optimized method and the necessary steps to validate it as stability-indicating.
Optimized HPLC Method Protocol
This method is designed to provide robust and reliable quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with gradient capability, UV/PDA detector, and column thermostat.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined λ-max (e.g., 265 nm)
-
Injection Volume: 10 µL
-
Elution Program: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B. (Note: A gradient may be required if late-eluting impurities are present).
3. Solution Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in Sample Diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution with Sample Diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard using the Sample Diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (Sample Diluent) to ensure no interfering peaks are present.
-
Perform at least five replicate injections of the Working Standard Solution to establish system suitability (see validation section).
-
Inject the Sample Solution(s).
-
Quantify the amount of this compound in the sample by comparing its peak area to the average peak area of the standard injections.
Forced Degradation Study Protocol (for Specificity)
To prove the method is stability-indicating, forced degradation studies must be performed as per ICH guidelines Q1A and Q1B.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 2-4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 1-2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample (solid and solution) to UV and visible light (ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Analyze all stressed samples alongside an unstressed control. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all conditions.[15]
Method Validation Summary (ICH Q2(R2))
The optimized method must be validated to demonstrate its suitability for the intended purpose.[5][16][17] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the analyte of interest without interference. | Peak purity index > 0.999. Degradants resolved from the main peak (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). |
| Accuracy (% Recovery) | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels.[15] |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% for analyses conducted on different days/by different analysts.[15] |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) should be acceptable (e.g., ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Performed before each run. Criteria include: Tailing Factor ≤ 1.5; Theoretical Plates > 2000; RSD of replicate injections ≤ 1.0%. |
References
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?[Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
PubMed. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?[Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (2025, August 6). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
-
Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?[Link]
-
LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
Ataman Kimya. NITROBENZOIC ACID. [Link]
-
Wikipedia. 3-Nitrobenzoic acid. [Link]
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A Comparative Guide to the FT-IR Spectral Analysis of 2-Benzyloxy-3-nitrobenzoic Acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Benzyloxy-3-nitrobenzoic acid, a molecule of interest in synthetic chemistry. By comparing its spectral features with those of structurally related compounds, we can delineate the specific contributions of each functional group to the overall spectrum. This comparative approach, supported by established spectroscopic principles, serves as a robust methodology for structural confirmation and purity assessment for researchers, scientists, and drug development professionals.
The FT-IR Spectrum of this compound
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] For a molecule with the complexity of this compound, the FT-IR spectrum provides a unique fingerprint, revealing the presence of its key functional groups: a carboxylic acid, a nitro group, an ether linkage, and substituted aromatic rings.
The molecular structure, with its key functional groups, is depicted below. Each of these groups gives rise to characteristic absorption bands in the infrared spectrum.
Caption: Structure of this compound with key functional groups highlighted.
The principal absorption peaks for this compound are summarized in the table below. These assignments are based on established group frequency correlations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Weak-Medium | C-H stretch (asymmetric & symmetric) | Methylene (-CH₂-) |
| ~1710-1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium-Strong | C=C in-ring stretches | Aromatic |
| ~1540-1520 | Strong | N-O asymmetric stretch | Nitro Group |
| ~1360-1340 | Strong | N-O symmetric stretch | Nitro Group |
| ~1300-1250 | Strong | C-O stretch and O-H in-plane bend | Carboxylic Acid |
| ~1250-1200 | Strong | C-O-C asymmetric stretch | Aryl-Alkyl Ether |
| ~1050-1000 | Medium | C-O-C symmetric stretch | Aryl-Alkyl Ether |
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of simpler, related molecules. This comparison highlights how the introduction of specific functional groups alters the vibrational landscape of the parent structure.
| Vibrational Mode | 3-Nitrobenzoic Acid[2][3][4][5] | 2-Hydroxy-3-nitrobenzoic Acid[6][7][8] | This compound |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (Broad) | ~3300-2500 cm⁻¹ (Very Broad) | ~3300-2500 cm⁻¹ (Broad) |
| C=O Stretch | ~1700 cm⁻¹ | ~1680 cm⁻¹ | ~1700 cm⁻¹ |
| N-O Asymmetric Stretch | ~1550 cm⁻¹ | ~1540 cm⁻¹ | ~1530 cm⁻¹ |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1350 cm⁻¹ |
| Aliphatic C-H Stretch | Absent | Absent | ~2950-2850 cm⁻¹ (Present) |
| Ether C-O-C Stretch | Absent | Absent | ~1250 & ~1050 cm⁻¹ (Present) |
Analysis of Key Differences:
-
Carboxylic Acid O-H and C=O Stretches: The broad O-H absorption between 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer.[1][9][10][11] In 2-hydroxy-3-nitrobenzoic acid, the presence of an adjacent hydroxyl group can lead to intramolecular hydrogen bonding, potentially altering the shape and position of both the O-H and C=O bands. The C=O stretch for aromatic carboxylic acids typically appears around 1700-1680 cm⁻¹.[12] The position is sensitive to electronic effects; electron-withdrawing groups like the nitro group tend to shift this peak to a higher wavenumber.[1]
-
Nitro Group N-O Stretches: The nitro group consistently produces two very strong and characteristic absorptions.[13][14] The asymmetric stretch appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[15] The precise location is influenced by conjugation with the aromatic ring. Across all three compared molecules, these peaks are prominent and fall within the expected ranges, confirming the presence of the NO₂ group.
-
The Benzyloxy Signature: The most telling differences are the peaks unique to this compound. The presence of weak to medium bands in the 2950-2850 cm⁻¹ region are definitive evidence of the aliphatic C-H bonds in the methylene (-CH₂-) bridge of the benzyloxy group.[16] Furthermore, the strong absorptions associated with the aryl-alkyl ether linkage (C-O-C), specifically the asymmetric stretch around 1250 cm⁻¹ and the symmetric stretch near 1050 cm⁻¹, are absent in the other two compounds and serve as crucial diagnostic markers.[16]
Recommended Experimental Protocol: The KBr Pellet Method
To obtain a high-quality FT-IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[17] The objective is to disperse the analyte in an IR-transparent matrix to create a solid solution that can be analyzed by transmission.
Caption: Standard workflow for preparing a KBr pellet for FT-IR analysis.
Step-by-Step Methodology:
-
Material Preparation:
-
Rationale: Potassium Bromide is hygroscopic and readily absorbs atmospheric moisture. Water exhibits strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[18]
-
Protocol: Use spectroscopy-grade KBr powder. Dry it in an oven at approximately 110°C for at least 2-4 hours and store it in a desiccator until use.[19] Ensure the agate mortar and pestle, and the die set are clean and dry.[18]
-
-
Sample Grinding and Mixing:
-
Rationale: The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize light scattering. A sample-to-KBr ratio of approximately 1:100 to 1:200 is ideal to ensure the resulting pellet is not opaque.[20][21]
-
Protocol: Weigh approximately 1-2 mg of this compound and 150-250 mg of the dried KBr.[9][17] First, grind the sample by itself in the agate mortar to a fine powder. Then, add the KBr and mix gently but thoroughly until the mixture appears homogenous.[18]
-
-
Pellet Formation:
-
Rationale: Applying high pressure causes the KBr to "cold-flow" and fuse, trapping the finely dispersed sample particles into a solid, transparent disc.[18] Using a vacuum can help remove trapped air, which improves pellet transparency.[17]
-
Protocol: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons.[18] Hold the pressure for 1-2 minutes to allow the pellet to fully form.[18]
-
-
Spectral Acquisition:
-
Rationale: A background spectrum of the empty sample chamber must be collected first. The instrument's software will then ratio the sample spectrum against this background to produce the final absorbance or transmittance spectrum.
-
Protocol: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing clear and distinct evidence for all its constituent functional groups. The very broad O-H and strong C=O stretches confirm the carboxylic acid moiety. The pair of strong N-O stretching bands unequivocally identifies the nitro group. Crucially, the presence of aliphatic C-H stretches and characteristic C-O-C ether bands distinguishes it from simpler analogs like 3-nitrobenzoic acid and 2-hydroxy-3-nitrobenzoic acid. This comparative analysis demonstrates the diagnostic power of FT-IR spectroscopy as a primary tool for structural elucidation in organic synthesis and drug development.
References
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- 6. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 7. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
- 8. 2-Hydroxy-3-nitrobenzoic acid, CAS No. 85-38-1 - iChemical [ichemical.com]
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- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 20. helsinki.fi [helsinki.fi]
- 21. shimadzu.com [shimadzu.com]
Comparative Spectroscopic Guide: 2-Benzyloxy-3-nitrobenzoic acid
This guide outlines the comparative spectroscopic analysis of 2-Benzyloxy-3-nitrobenzoic acid , a critical intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag .
Executive Summary & Application Context
This compound is a pivotal building block in pharmaceutical chemistry. Its primary utility lies in the protection of the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) to prevent side reactions during subsequent coupling steps (e.g., Suzuki-Miyaura coupling).
For researchers, the critical analytical challenge is not just "seeing a peak," but differentiating the product from the unreacted phenolic precursor and potential regioisomers . This guide focuses on UV-Vis spectroscopy as a rapid, in-process control (IPC) tool to validate O-alkylation completeness.
Spectral Characteristics & Comparative Data
The UV-Vis profile of nitrobenzoic acid derivatives is dominated by the nitro group (
Table 1: Comparative Optical Properties
Note: Values are representative of nitro-aromatic systems in Methanol (MeOH).
| Feature | Target: this compound | Alternative 1: 2-Hydroxy-3-nitrobenzoic acid (Precursor) | Alternative 2: 2-Benzyloxy-4-nitrobenzoic acid (Isomer) |
| Primary | ~260–270 nm (Benzenoid | ~305 nm (Intramolecular H-bond stabilized) | ~275–285 nm (Extended conjugation) |
| Secondary Band | ~340 nm (Nitro | ~350–360 nm (Broad) | ~290–300 nm |
| pH Sensitivity | Low (Ether linkage is stable) | High (Phenolic ionization) | Low |
| Visual Appearance | Pale Yellow / Off-white | Yellow (Deep Orange in Base) | Pale Yellow |
| Key Diagnostic | No bathochromic shift in NaOH | Large Red Shift (+40-60 nm) in NaOH | Distinct retention time (HPLC) |
Mechanism of Differentiation
-
The "Phenolic Shift": The precursor contains a free phenolic
. In basic media ( ), this deprotonates to a phenolate anion ( ), donating electron density into the ring and causing a massive bathochromic (red) shift and hyperchromic effect . -
The "Ether Lock": The target molecule has a benzyl ether (
). It cannot ionize at this position. Therefore, its spectrum remains largely unchanged in basic media (except for the carboxylate shift, which is minor compared to the phenolate shift).
Experimental Protocol: The pH-Differential Assay
A self-validating protocol to confirm benzylation completeness.
Objective
To determine the presence of unreacted 2-hydroxy-3-nitrobenzoic acid (impurity) in the bulk this compound product.
Reagents
-
Solvent A: Methanol (HPLC Grade).
-
Buffer B (Acidic): 0.1 M HCl in Methanol.
-
Buffer C (Basic): 0.1 M NaOH in Methanol.
Workflow
-
Stock Solution: Dissolve
of the sample in Methanol. -
Aliquot Preparation:
-
Cuvette 1 (Acidic):
Stock + Buffer B. -
Cuvette 2 (Basic):
Stock + Buffer C.
-
-
Measurement: Scan both cuvettes from
to . -
Analysis: Calculate the Difference Spectrum (
).
Interpretation Criteria
-
Pure Product:
in the region. The curves should nearly overlay (minor deviations allowed for carboxylic acid ionization). -
Contaminated: Significant positive peak in
around indicates phenolate formation (unreacted starting material).
Visualization: Reaction Monitoring Logic
The following diagram illustrates the decision logic for using UV-Vis to monitor the synthesis of the Eltrombopag intermediate.
Caption: Logic flow for the pH-Differential Purity Assay. A shift indicates failure (presence of phenolic OH).
Technical Discussion: Why Not Just Use HPLC?
While HPLC is the gold standard for purity, UV-Vis offers specific advantages in this context:
-
Instant Feedback: The pH-shift assay takes <5 minutes, whereas HPLC requires column equilibration and run time (~30 mins).
-
Molar Absorptivity (
): Nitrobenzoic acids have high values ( ), making UV-Vis extremely sensitive to trace phenolic impurities which absorb strongly in the visible region (yellow/orange) when ionized. -
Solvent Effects: In polar protic solvents like methanol, the nitro group can interact via hydrogen bonding. The 2-benzyloxy derivative is sterically bulkier than the 2-hydroxy precursor, often twisting the carboxyl group out of planarity, which results in a slight hypsochromic (blue) shift relative to the planar, intramolecularly hydrogen-bonded precursor.
Critical Safety Note
When handling Benzyl chloride/bromide (reagents for this synthesis), be aware they are potent lachrymators and alkylating agents. UV-Vis monitoring allows you to confirm their consumption without isolating hazardous intermediates.
References
-
NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-3-nitro- (IR and Mass Spec Data). National Institute of Standards and Technology.[1] [Link]
-
Justia Patents. Process for the preparation of Eltrombopag olamine and its intermediates.[2] (describes the synthesis and isolation of this compound). [Link]
-
Royal Society of Chemistry. Absorption Spectra of Benzoic Acid in Water at Different pH. Phys. Chem. Chem. Phys., 2020.[3][4][5] [Link]
Sources
A Guide to the Chromatographic Purity Assessment of 2-Benzyloxy-3-nitrobenzoic Acid: A Comparative Analysis of HPLC and TLC Methods
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. 2-Benzyloxy-3-nitrobenzoic acid is a key building block whose impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its purity assessment are critical during drug development and manufacturing.[1]
This guide provides an in-depth comparison of two cornerstone chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the appropriate technique for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Gold Standard
HPLC is the definitive method for pharmaceutical impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For a moderately polar aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[3][4]
Causality of Method Design (The "Why")
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and detection of the main compound from potential process-related impurities and degradation products.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar nature provides strong hydrophobic interactions with the aromatic rings of this compound and related impurities, leading to effective retention and separation.
-
Mobile Phase: A gradient elution using a mixture of a polar solvent (water, often with a pH-adjusting buffer or acid) and a less polar organic solvent (like acetonitrile or methanol) is typically employed.[4] The carboxylic acid moiety in the analyte has a pKa that necessitates pH control. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase suppresses the ionization of the carboxyl group. This ensures that the analyte is in a single, neutral form, which prevents severe peak tailing and results in sharp, symmetrical peaks.
-
Detector: A UV-Vis detector is ideal. The molecule contains multiple chromophores—the benzene rings and the nitro group—which absorb strongly in the UV region. A detection wavelength of 254 nm is a common choice for aromatic compounds and provides excellent sensitivity for both the parent compound and many potential impurities.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50% to 90% B; 25-30 min: 90% B; 30.1-35 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the diluent.
-
System Suitability Solution: Use the Standard Solution.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.
-
Inject the diluent (blank) to confirm the absence of interfering peaks.
-
Perform five replicate injections of the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After all injections are complete, integrate the peaks in the chromatograms.
4. System Suitability and Acceptance Criteria: The system is deemed suitable for use if the following criteria are met for the five replicate injections of the standard:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system.[2] |
5. Calculation of Purity: The purity is typically determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Thin-Layer Chromatography (TLC) – A Rapid and Versatile Screening Tool
TLC is an invaluable technique for rapid, cost-effective analysis.[5] It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of major impurities, and as a preliminary check before committing to a full HPLC analysis.[5][6]
Causality of Method Design (The "Why")
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F₂₅₄ are the standard choice.[7] The "F₂₅₄" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light, allowing for the easy visualization of any compound that quenches this fluorescence (typically those with aromatic rings or conjugated systems).
-
Mobile Phase: The choice of mobile phase (eluent) is critical for achieving separation. It involves finding a balance of solvent polarity. A mixture of a non-polar solvent (e.g., Toluene, Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is used. The ratio is adjusted to ensure that the main compound has a Retention Factor (R_f) value ideally between 0.3 and 0.5, which provides a good "window" for separating it from more polar (lower R_f) and less polar (higher R_f) impurities.
-
Visualization: While UV light is a non-destructive first-line method, more specific and sensitive visualization can be achieved for nitro compounds. A highly effective method involves the chemical reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored azo dye, making even trace impurities visible.[8]
Detailed Experimental Protocol: TLC Method
1. Materials and Reagents:
-
TLC Plate: Silica gel 60 F₂₅₄, 20x20 cm plate cut to a suitable size (e.g., 5x10 cm).
-
Mobile Phase: Toluene:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v). The small amount of acetic acid helps to sharpen spots from acidic compounds.
-
Sample Preparation: Dissolve samples in a volatile solvent like Ethyl Acetate or Dichloromethane to a concentration of ~1-2 mg/mL.
-
Visualization Reagents:
2. Analytical Procedure:
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[9]
-
Spotting: Using a capillary tube, apply small spots of the sample and reference standard solutions onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small.[9]
-
Development: Place the spotted plate in a developing chamber containing the mobile phase to a depth of about 0.5 cm. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate completely in a fume hood.
3. Visualization Sequence:
-
UV Visualization: Examine the dried plate under a UV lamp at 254 nm. Circle any dark spots observed.
-
Chemical Visualization (for enhanced sensitivity to nitro-impurities): a. Spray the plate evenly with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro groups.[8] b. Allow the plate to cool. Spray with the sodium nitrite solution.[8] c. Immediately follow by spraying with the alkaline β-naphthol solution. Orange to red spots will appear where nitro compounds were present.[8]
-
Data Analysis: Calculate the R_f value for each spot: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the R_f values and the number of spots in the sample lane to the reference standard.
Part 3: Comparative Performance Analysis
The choice between HPLC and TLC depends on the analytical objective. The following table provides a direct comparison of their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase within a column under high pressure. | Adsorption onto a solid stationary phase from a liquid mobile phase via capillary action. |
| Resolution | Very High. Capable of separating complex mixtures and closely related impurities.[2][3] | Moderate. Generally lower than HPLC; may struggle to separate isomers or structurally similar compounds. |
| Sensitivity | High. Detection limits are typically in the ng or even pg range. Can detect impurities down to 0.05% or lower.[2][6] | Lower. Detection limits are in the µg to ng range. Typically detects impurities down to ~0.5%.[5][6] |
| Quantitation | Excellent. Provides precise and accurate quantitative data.[3] | Semi-quantitative at best with visual estimation. Densitometry can improve quantitation but is less precise than HPLC. |
| Throughput | Sequential analysis; run times are typically 15-45 minutes per sample. | High. Multiple samples can be run simultaneously on a single plate.[5] |
| Cost | High initial instrument cost and ongoing expenses for columns, solvents, and maintenance. | Very low cost for plates and solvents. Minimal equipment investment required.[5][10] |
| Regulatory Acceptance | Universally accepted and required by regulatory agencies (e.g., FDA, EMA) for purity testing and release of drug substances. | Used for identification tests and in-process controls but generally not for final purity quantification for regulatory submissions.[11] |
Part 4: Visualized Experimental Workflows
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps for each technique.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Caption: Thin-Layer Chromatography (TLC) experimental workflow.
Conclusion
Both HPLC and TLC are powerful chromatographic techniques for assessing the purity of this compound, each with a distinct role in the pharmaceutical development workflow.
-
High-Performance Liquid Chromatography (HPLC) is the indispensable, authoritative method for the final, quantitative determination of purity. Its high resolution, sensitivity, and reproducibility make it the only choice for analyses intended for regulatory submissions and quality control release testing.
-
Thin-Layer Chromatography (TLC) serves as a complementary technique, offering a rapid, low-cost method for preliminary screening, reaction monitoring, and troubleshooting. Its ability to run multiple samples in parallel makes it highly efficient for initial assessments.
For a comprehensive purity assessment strategy, a synergistic approach is recommended. TLC can be employed during the early stages of synthesis and process optimization, while a fully validated HPLC method should be established as the definitive tool for final purity confirmation and quality assurance.
References
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Research & Analysis.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Research & Analysis.
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. (n.d.). Benchchem.
- Baranowska, I., & Kleszcz, K. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- (2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester. (n.d.). Sigma-Aldrich.
- Thin Layer Chromatography (TLC). (n.d.).
- Santhosh, G., et al. (n.d.).
- Certific
- Espinosa-Mansilla, A., et al. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed.
- How can benzoic acid be tested for purity? (n.d.). ECHEMI.
- Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (2018, February 19). SIELC.
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- Shtykov, S. N., et al. (2015, July 21). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
- Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15).
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Burholt, M., & Baeumle, M. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). MilliporeSigma.
- Application Notes and Protocols for TLC Visualization of Nitro Compounds. (n.d.). Benchchem.
- Imre, S., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC.
- mccartney, m. (2019, January 25). Exp 8 part 2 Purity of benzoic acid. YouTube.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.).
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). Semantic Scholar.
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.
- 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.
- Preparation method of 3-nitro-2-methylbenzoic acid. (n.d.).
- Khodaei, M. M., et al. (n.d.). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
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A Senior Scientist's Guide to the Elemental Analysis of 2-Benzyloxy-3-nitrobenzoic Acid
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-Benzyloxy-3-nitrobenzoic acid, with a primary focus on elemental analysis. We will explore the theoretical basis, present comparative data, and detail the experimental protocols necessary for robust validation, while also considering complementary spectroscopic methods.
The Central Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper for chemical purity and identity. The technique operates on a simple, yet powerful, principle: the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂).[1] By precisely measuring the amounts of these resulting gases, we can determine the percentage by mass of each element in the original compound.
The value of this technique lies in its quantitative nature. While methods like NMR or Mass Spectrometry provide structural information, elemental analysis offers a direct measure of the elemental composition, which must align with the theoretical values calculated from the molecular formula. A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure altogether.
Elemental Composition: Theoretical vs. Experimental Data
The first step in any validation process is to calculate the theoretical elemental composition from the molecular formula. For this compound, the formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol .
Theoretical Elemental Composition:
-
Carbon (C): (14 * 12.011) / 273.24 * 100% = 61.54%
-
Hydrogen (H): (11 * 1.008) / 273.24 * 100% = 4.06%
-
Nitrogen (N): (1 * 14.007) / 273.24 * 100% = 5.13%
The following table presents these theoretical values alongside a range of typical experimental results one would expect for a high-purity sample.
| Element | Theoretical % | Typical Experimental % | Acceptable Deviation |
| Carbon (C) | 61.54% | 61.35% - 61.75% | ± 0.4% |
| Hydrogen (H) | 4.06% | 3.95% - 4.15% | ± 0.4% |
| Nitrogen (N) | 5.13% | 5.00% - 5.25% | ± 0.4% |
Causality Behind Experimental Deviations: It is crucial to understand that achieving the exact theoretical value is highly improbable. Minor deviations are expected and considered acceptable. For most peer-reviewed publications, an experimental value within ±0.4% of the theoretical value is the standard benchmark for claiming a compound as analytically pure.[2] Deviations can arise from several sources:
-
Hygroscopic Nature: The compound may absorb atmospheric moisture, leading to a higher-than-expected hydrogen percentage and consequently lower percentages for other elements.
-
Residual Solvents: Even after rigorous drying, trace amounts of solvent from the synthesis or purification steps can remain, altering the elemental composition.
-
Incomplete Combustion: While modern elemental analyzers are highly efficient, refractory compounds or improper sample packing can lead to incomplete combustion and inaccurate results.[3]
-
Instrumental Limitations: All analytical instruments have inherent levels of precision and accuracy.[1]
A Multi-Faceted Approach: Complementary Analytical Techniques
While elemental analysis is a powerful tool for assessing purity, it does not provide information about the specific arrangement of atoms. Therefore, it should be used as part of a comprehensive analytical workflow that includes spectroscopic methods to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the carbon skeleton and the placement of functional groups. For this compound, ¹H NMR would confirm the presence of the aromatic protons, the benzylic methylene protons, and the acidic proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, the N-O stretches of the nitro group, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which can be used to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the molecular formula.
Experimental Workflow & Protocols
Workflow for Compound Confirmation
The following diagram illustrates a logical workflow for the comprehensive analysis and confirmation of a newly synthesized batch of this compound.
Caption: Workflow for structural and purity validation.
Protocol for CHN Elemental Analysis
This protocol describes the standard procedure for analyzing a solid organic compound using a modern CHN elemental analyzer.
Instrumentation: A calibrated CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).
Materials:
-
This compound sample (finely ground and dried under vacuum for at least 24 hours).
-
Tin capsules.
-
Microbalance (readable to 0.001 mg).
-
Certified standard for calibration (e.g., Acetanilide).
Procedure:
-
Calibration Check: Begin by analyzing a certified standard (e.g., Acetanilide) to ensure the instrument is properly calibrated. The results should fall within the specified tolerance (typically ±0.3%) of the theoretical values for the standard.[2]
-
Sample Weighing: Tare a clean tin capsule on the microbalance. Accurately weigh approximately 2-3 mg of the dried this compound sample into the capsule. Record the exact weight.
-
Sample Encapsulation: Carefully fold and crimp the tin capsule to securely enclose the sample, ensuring no sample is lost. The final pellet should be compact to ensure rapid and complete combustion.
-
Autosampler Loading: Place the encapsulated sample into the instrument's autosampler in the designated position.
-
Analysis Initiation: Enter the sample identification and weight into the instrument's software. Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature (900-1000 °C) combustion furnace.
-
Combustion and Detection: The sample undergoes flash combustion in a pure oxygen environment.[2] The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Reporting: The instrument software calculates the percentage of C, H, and N based on the detected gas amounts and the initial sample weight.
-
Replicate Analysis: For robust validation, it is best practice to analyze each sample in duplicate or triplicate to ensure the results are reproducible.
Conclusion
The confirmation of this compound relies on a synergistic analytical approach. Elemental analysis provides an indispensable quantitative assessment of purity, acting as a crucial validation step that complements the qualitative structural information provided by spectroscopic methods like NMR, IR, and Mass Spectrometry. Adherence to rigorous experimental protocols and a clear understanding of acceptable data variance are paramount for ensuring the integrity of research and development outcomes. By integrating these techniques, researchers can confidently verify the elemental composition and molecular structure of their compounds, forming a solid foundation for subsequent scientific investigation.
References
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kowol, C. R., et al. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. [This is a conceptual reference based on the search result, a direct link to a specific article is not available in the provided snippets]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
Sources
Safety Operating Guide
2-Benzyloxy-3-nitrobenzoic acid proper disposal procedures
An Expert Guide to the Safe Disposal of 2-Benzyloxy-3-nitrobenzoic Acid
The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full adherence to local, state, and federal regulations.
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the first step in its safe management. Based on data from related nitroaromatic compounds, the following hazards should be anticipated:
-
Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Many are suspected or established mutagens and carcinogens.[2]
-
Irritation: It is likely to cause skin and eye irritation.[3][4][5]
-
Environmental Hazard: Nitroaromatic compounds are often harmful to aquatic life with long-lasting effects.[2][5]
-
Reactivity: While stable under normal conditions, nitro compounds can be reactive. For instance, 4-nitrobenzoic acid has a risk of explosion with potassium hydroxide and can have violent reactions with reducing agents.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | GHS Hazard Statements |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1] |
| 1-Iodo-4-nitrobenzene | 636-98-6 | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[1] |
| 2-Nitrobenzoic acid | 552-16-9 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3] |
| 3-Nitrobenzoic acid | 121-92-6 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Harmful to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure the following safety measures are in place:
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.[5][7]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[4]
-
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Identify the Correct Waste Stream this compound is a non-halogenated organic solid. It should be collected in a dedicated waste container labeled "Non-halogenated Solid Organic Waste."
Step 2: Container Selection and Labeling
-
Use a container that is in good condition and compatible with the chemical.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: In-Lab Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Crucially, do not mix this waste with other waste streams , such as halogenated solvents, aqueous waste, or strong oxidizing or reducing agents.
Disposal Methodology
The preferred method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1]
Workflow for Disposal:
Caption: Disposal workflow for this compound.
High-Temperature Incineration Explained: This process involves burning the chemical waste at extremely high temperatures (typically above 1,800°F or 982°C). This high temperature ensures the complete destruction of the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. The incinerator's exhaust gases are treated by advanced air pollution control systems to prevent the release of harmful pollutants into the atmosphere.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your EHS department immediately.
-
For small spills, and if you are trained and have the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5][7]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the affected area thoroughly.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][4]
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
-
Conclusion
The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, proper segregation, and the use of certified disposal methods, laboratories can ensure the safety of their personnel and the protection of the environment. Always remember that this guide serves as a foundational resource; consultation with your institution's EHS department is non-negotiable for ensuring compliance and safety.
References
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
Ahmad, F., Ahmad, I., & Khan, M. S. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 229–260. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
